molecular formula C6H11NO2 B1336299 trans-4-Methyl-1-nitro-1-pentene CAS No. 34209-90-0

trans-4-Methyl-1-nitro-1-pentene

Cat. No.: B1336299
CAS No.: 34209-90-0
M. Wt: 129.16 g/mol
InChI Key: CZWSUVQCPWIYID-HWKANZROSA-N
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Description

trans-4-Methyl-1-nitro-1-pentene is an organic nitro compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is also known by its CAS Registry Number, 34209-90-0, and has the synonyms (E)-4-Methyl-1-Nitropent-1-Ene and (1E)-4-Methyl-1-nitro-1-pentene . Computed physical properties for this compound include a density of 0.961 g/cm³ and a boiling point of 181.8°C at 760 mmHg . Its structure can be represented by the SMILES notation C(/C=C/ N+ [O-])C(C)C . This chemical is provided for research and development purposes. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methyl-1-nitropent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWSUVQCPWIYID-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303293
Record name (1E)-4-Methyl-1-nitro-1-pentene
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34209-90-0
Record name (1E)-4-Methyl-1-nitro-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34209-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentene, 4-methyl-1-nitro-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1E)-4-Methyl-1-nitro-1-pentene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Methyl-1-nitro-1-pentene, with the chemical formula C₆H₁₁NO₂, is a nitroalkene of interest in organic synthesis. The nitroalkene functional group is a versatile moiety, acting as a powerful electron-withdrawing group that activates the carbon-carbon double bond for various nucleophilic addition reactions. This makes nitroalkenes valuable intermediates in the synthesis of a wide range of target molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, with a focus on its preparation via the Henry reaction, its physicochemical characteristics, and its potential applications in research and drug development.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not widely available in the current literature. The following table summarizes the computed and general properties of this compound. Nitroalkanes are generally characterized as colorless, oily liquids with somewhat pleasant odors, and their boiling points are typically higher than their corresponding hydrocarbon counterparts.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem[1]
Molecular Weight 129.16 g/mol PubChem[1]
Physical State Oily liquid (expected)General property of nitroalkanes[2]
Boiling Point Higher than the corresponding hydrocarbon (expected)General property of nitroalkanes[2]

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Henry (nitroaldol) reaction, followed by dehydration. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this case, isovaleraldehyde reacts with nitromethane to form a β-nitro alcohol intermediate, which is then dehydrated to yield the target nitroalkene.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials: Isovaleraldehyde Nitromethane Reaction Henry (Nitroaldol) Reaction (Base-catalyzed condensation) Start->Reaction Intermediate β-Nitro Alcohol Intermediate Reaction->Intermediate Dehydration Dehydration Intermediate->Dehydration Purification Purification (e.g., Column Chromatography) Dehydration->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: General Procedure for the Henry Reaction and Dehydration

The following is a generalized experimental protocol for the synthesis of a nitroalkene via the Henry reaction, adapted for the preparation of this compound. Researchers should optimize the reaction conditions for their specific needs.

Materials:

  • Isovaleraldehyde

  • Nitromethane

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine base like triethylamine)

  • Dehydrating agent (e.g., acetic anhydride, methanesulfonyl chloride)

  • Solvent (e.g., methanol, ethanol, or tetrahydrofuran)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Nitroaldol Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve isovaleraldehyde and a molar excess of nitromethane in a suitable solvent.

    • Cool the reaction mixture in an ice bath (0-5 °C).

    • Slowly add a catalytic amount of the base to the stirred solution. The choice of base can influence the reaction rate and selectivity.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

    • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute hydrochloric acid) to quench the reaction.

  • Work-up and Isolation of the Intermediate:

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude β-nitro alcohol intermediate.

  • Dehydration:

    • Dissolve the crude β-nitro alcohol in a suitable solvent.

    • Add the dehydrating agent to the solution. The reaction may require heating to proceed to completion.

    • Monitor the dehydration by TLC.

    • Upon completion, quench the reaction (e.g., by adding water or a saturated sodium bicarbonate solution).

  • Purification:

    • Extract the reaction mixture with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure trans isomer.

Signaling Pathways and Biological Relevance

The nitroalkene moiety is a known Michael acceptor, making it reactive towards nucleophilic residues in biological macromolecules such as proteins and enzymes. This reactivity is the basis for the biological activity of many nitroalkenes.

Potential Signaling Pathway Interactions

Signaling_Pathway Nitroalkene This compound (Michael Acceptor) Covalent_Adduct Covalent Adduct Formation Nitroalkene->Covalent_Adduct Michael Addition Protein Target Protein (with nucleophilic residues, e.g., Cys, His) Protein->Covalent_Adduct Biological_Response Modulation of Protein Function & Downstream Signaling Covalent_Adduct->Biological_Response

Caption: General mechanism of nitroalkene interaction with biological targets.

Nitro-fatty acids, a class of naturally occurring nitroalkenes, have been shown to modulate inflammatory signaling pathways. They can activate the Nrf2-regulated antioxidant response and inhibit NF-κB-dependent cytokine expression[3]. The electrophilic nature of the nitroalkene is crucial for these activities.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, its chemical nature suggests several potential uses:

  • Synthetic Intermediate: As a versatile building block, it can be used in the synthesis of more complex molecules. The nitro group can be reduced to an amine, and the double bond can be functionalized in various ways.

  • Michael Acceptor: It can be used in Michael addition reactions to form new carbon-carbon and carbon-heteroatom bonds, a fundamental transformation in organic synthesis.

  • Bioactive Molecule Discovery: Given the known biological activities of other nitroalkenes, this compound could be screened for various biological activities, including antimicrobial, anti-inflammatory, or anticancer properties[4][5]. The nitro group is a known pharmacophore in many bioactive compounds[4][5].

Conclusion

This compound is a functionalized nitroalkene with potential applications in organic synthesis and medicinal chemistry. Its synthesis is accessible through the well-established Henry reaction. Although specific experimental data on its physical and spectroscopic properties are currently limited in the public domain, its chemical reactivity as a Michael acceptor makes it an interesting candidate for further investigation by researchers in drug discovery and development. The methodologies and general properties outlined in this guide provide a foundational understanding for scientists working with this and related nitroalkenes.

References

In-Depth Technical Guide: Physicochemical Characteristics of trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Methyl-1-nitro-1-pentene is a nitroalkene, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. These compounds are of significant interest in organic synthesis and drug discovery due to their versatile reactivity. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack, rendering them valuable as Michael acceptors. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of the biological signaling pathways where similar nitroalkenes are known to be active. Due to the limited availability of experimental data for this specific compound, data for the well-characterized nitroalkene, β-nitrostyrene, is provided for comparative purposes.

Physicochemical Characteristics

Table 1: Comparison of Physicochemical Data

PropertyThis compound (Computed)β-Nitrostyrene (Experimental)
Molecular Formula C₆H₁₁NO₂C₈H₇NO₂
Molecular Weight 129.16 g/mol 149.15 g/mol [1]
Melting Point Not available56 - 58 °C[2][3]
Boiling Point Not available250 - 260 °C[3][4][5]
Density Not available1.1552 g/cm³ at 32.2 °C[1]
Solubility Not availableInsoluble in water[4][6]; Soluble in ethanol, ether, chloroform, benzene, and carbon disulfide[6][7]
logP 2.12.11[1]
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 22
Topological Polar Surface Area 45.8 Ų45.8 Ų[1]
CAS Number 34209-90-0102-96-5

Experimental Protocols

The synthesis of nitroalkenes is most commonly achieved through the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[8][9][10] The initial product is a β-nitro alcohol, which can then be dehydrated to yield the corresponding nitroalkene.[11]

Synthesis of this compound via the Henry Reaction

This protocol is an adaptation of established procedures for the synthesis of β-nitrostyrene.[12][13]

Reactants:

  • 3-Methylbutanal (isovaleraldehyde)

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol or Ethanol

  • Ice-water

  • Dichloromethane or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbutanal (1 equivalent) and ammonium acetate (0.4 equivalents) in glacial acetic acid.

  • Addition of Nitromethane: Add an excess of nitromethane (approximately 5-10 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A yellow oil or solid precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization

The synthesized product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry (trans configuration).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong asymmetric and symmetric stretches around 1550 and 1350 cm⁻¹) and the C=C double bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 3-Methylbutanal + Nitromethane + Ammonium Acetate Reaction Henry Reaction (Reflux in Acetic Acid) Reactants->Reaction Workup Quench with Ice-Water Reaction->Workup Extraction Extract with Dichloromethane Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Synthetic and Characterization Workflow

Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of nitroalkenes, particularly fatty acid nitroalkenes, has been shown to possess significant biological activity.[14][15] These molecules act as signaling mediators, primarily through their ability to function as Michael acceptors.[16] The electrophilic nature of the nitroalkene moiety allows for covalent adduction to nucleophilic residues, such as cysteine, in proteins.[17] This post-translational modification can alter protein function and modulate various signaling pathways, often leading to anti-inflammatory responses.[15][18]

Two key signaling pathways modulated by nitroalkenes are the Keap1-Nrf2 and the NF-κB pathways.

  • Nrf2 Activation: Nitroalkenes can react with cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective proteins.[19]

  • NF-κB Inhibition: Nitroalkenes can inhibit the pro-inflammatory NF-κB signaling pathway. This can occur through several mechanisms, including the direct modification of NF-κB subunits or upstream kinases like IKK, preventing the phosphorylation and degradation of the inhibitory IκBα protein. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.[19][20]

G cluster_pathway Nitroalkene Signaling Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Nitroalkene This compound (as a Michael Acceptor) Keap1 Keap1 Nitroalkene->Keap1 Covalent Adduction (Inhibition) IKK IKK Nitroalkene->IKK Covalent Adduction (Inhibition) Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activation

Modulation of Nrf2 and NF-κB Pathways by Nitroalkenes

Conclusion

This compound represents a potentially valuable building block in medicinal chemistry and organic synthesis. While experimental physicochemical data for this specific molecule is currently lacking, established synthetic routes like the Henry reaction provide a clear path to its preparation. Based on the known biological activities of related nitroalkenes, it is plausible that this compound could exhibit interesting pharmacological properties, particularly in the modulation of inflammatory signaling pathways. Further experimental investigation into its physical properties, reactivity, and biological effects is warranted to fully elucidate its potential applications.

References

Spectroscopic Data for trans-4-Methyl-1-nitro-1-pentene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, provides a foundational understanding of the expected spectroscopic characteristics of trans-4-Methyl-1-nitro-1-pentene based on the analysis of its structural features and general principles of spectroscopic interpretation for analogous compounds. It also outlines the standard experimental protocols that would be employed to acquire such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated chemical shifts and spectral features for this compound. These predictions are based on established empirical rules and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
=CH-NO₂7.0 - 7.5Doublet~13-15 (trans coupling)
=CH-CH₂6.8 - 7.2Doublet of Triplets~13-15, ~7-8
-CH₂-2.2 - 2.5Triplet~7-8
-CH(CH₃)₂1.8 - 2.2Nonet~6-7
-CH(CH₃ )₂0.9 - 1.1Doublet~6-7
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (ppm)
=CH-NO₂140 - 150
=CH-CH₂135 - 145
-CH₂-35 - 45
-CH(CH₃)₂25 - 35
-CH(CH₃)₂20 - 25
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric NO₂ Stretch1540 - 1560Strong
Symmetric NO₂ Stretch1340 - 1360Strong
C=C Stretch (conjugated)1630 - 1650Medium
=C-H Bend (trans)960 - 980Strong
C-H Stretch (alkane)2850 - 3000Medium-Strong
Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zComments
[M]⁺129.0789Molecular Ion
[M-NO₂]⁺83Loss of nitro group
[C₄H₉]⁺57Isobutyl fragment

Standard Experimental Protocols

The acquisition of the spectroscopic data for this compound would follow established methodologies in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: The ¹H NMR spectrum would be acquired using a standard pulse sequence. Key parameters would include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) would be used, and a greater number of scans would be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample of this compound would be placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, if the sample is a solid, it would be finely ground with KBr powder and pressed into a thin pellet.

  • Instrumentation: The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum would be collected over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) would be used.

  • Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules and would likely be employed to generate the molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report / Whitepaper Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to (1E)-4-Methyl-1-nitro-1-pentene (CAS Number: 34209-90-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential hazards associated with (1E)-4-Methyl-1-nitro-1-pentene, registered under CAS number 34209-90-0. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

(1E)-4-Methyl-1-nitro-1-pentene is an unsaturated aliphatic nitro compound. The presence of the nitro group and the carbon-carbon double bond are key features that dictate its chemical reactivity and physical properties. A summary of its key computed and, where available, experimental properties is presented in Table 1.

Table 1: Physicochemical Properties of (1E)-4-Methyl-1-nitro-1-pentene [1]

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
IUPAC Name (1E)-4-methyl-1-nitropent-1-ene
CAS Number 34209-90-0
Canonical SMILES CC(C)C/C=C/--INVALID-LINK--[O-]
InChI Key CZWSUVQCPWIYID-HWKANZROSA-N
XLogP3-AA (LogP) 2.1
Topological Polar Surface Area 45.8 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 129.078978594 Da

Synthesis

The primary synthetic route to (1E)-4-Methyl-1-nitro-1-pentene is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.[2] In this specific case, isovaleraldehyde (3-methylbutanal) is reacted with nitromethane. The reaction proceeds in two main stages: an initial aldol-type addition to form a β-nitro alcohol, followed by dehydration to yield the nitroalkene.

General Reaction Scheme

G reagents Isovaleraldehyde + Nitromethane intermediate β-Nitro Alcohol Intermediate reagents->intermediate Henry Reaction catalyst Base Catalyst product (1E)-4-Methyl-1-nitro-1-pentene intermediate->product Dehydration dehydration Dehydration (-H₂O)

Caption: General workflow for the synthesis of (1E)-4-Methyl-1-nitro-1-pentene via the Henry Reaction.

Detailed Experimental Protocol: A Representative Henry Reaction

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Nitromethane

  • Base catalyst (e.g., potassium carbonate, imidazole, or an amine base like triethylamine)

  • Solvent (e.g., ethanol, methanol, or a solvent-free grinding method can be employed)

  • Dehydrating agent (optional, as elimination can sometimes occur in situ)

  • Apparatus for heating and reflux (if required)

  • Separatory funnel

  • Rotary evaporator

  • Purification setup (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the isovaleraldehyde in the chosen solvent.

  • Addition of Reagents: Add an excess of nitromethane to the flask.

  • Catalysis: Slowly add the base catalyst to the mixture while stirring. The reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Dehydration: If the β-nitro alcohol intermediate is stable, a separate dehydration step may be necessary. This can often be achieved by heating the reaction mixture, sometimes with the addition of a dehydrating agent.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to isolate (1E)-4-Methyl-1-nitro-1-pentene.

Analytical Methods

The characterization of (1E)-4-Methyl-1-nitro-1-pentene can be achieved using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of this volatile compound. A non-polar capillary column would be appropriate for separation. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. While a specific protocol for this compound is not available, general GC-MS methods for volatile organic compounds can be adapted.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of (1E)-4-Methyl-1-nitro-1-pentene.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the vinylic protons, the allylic protons, the methine proton of the isobutyl group, and the methyl protons. The coupling constants between the vinylic protons would confirm the (E)-stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the nitro-vinyl group, the allylic carbon, and the carbons of the isobutyl group.

While specific spectral data for CAS 34209-90-0 is not widely published, data for the related compound 4-methyl-1-pentene is available and can serve as a reference for the isobutyl group signals.[8]

Hazards and Biological Activity

Hazard Identification

Table 2: Anticipated Hazards of (1E)-4-Methyl-1-nitro-1-pentene

Hazard TypeDescription
Acute Toxicity Aliphatic nitro compounds can be harmful if swallowed, inhaled, or in contact with skin. Symptoms of exposure can include irritation of the eyes and respiratory tract, headache, dizziness, and nausea.[10]
Skin and Eye Irritation Expected to be a skin and eye irritant. Prolonged contact may cause more severe irritation.
Respiratory Irritation Inhalation of vapors may cause respiratory tract irritation.[10]
Carcinogenicity/Mutagenicity Some aliphatic nitro compounds, such as 2-nitropropane, are considered carcinogenic in animal studies.[11] The mutagenic potential of many nitro compounds is also a concern.[12]
Organ Toxicity The liver and kidneys are potential target organs for the toxicity of nitroparaffins.[10]
Flammability As a low molecular weight organic compound, it is likely to be flammable.
Mechanism of Toxicity and Biological Activity

The toxicity of nitroalkenes is often attributed to their electrophilic nature, which allows them to react with biological nucleophiles such as the thiol groups in cysteine residues of proteins. This can lead to enzyme inhibition and disruption of cellular processes. The nitro group can also undergo metabolic reduction to form reactive intermediates that can cause cellular damage.[13]

While often viewed as toxic, the reactivity of the nitro group has also been harnessed in medicinal chemistry. Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[12][14] The mechanism often involves bioreductive activation of the nitro group to generate reactive species that are toxic to the target cells or organisms.[12] There is no specific information available regarding the biological activity or signaling pathway modulation by (1E)-4-Methyl-1-nitro-1-pentene.

Logical Flow of Toxicity

G substance (1E)-4-Methyl-1-nitro-1-pentene exposure Exposure (Inhalation, Dermal, Ingestion) substance->exposure metabolism Metabolic Activation (Reduction of Nitro Group) exposure->metabolism michael_addition Michael Addition (Reaction with Nucleophiles) exposure->michael_addition reactive_intermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine) metabolism->reactive_intermediates protein_adducts Protein Adducts (e.g., with Cysteine thiols) michael_addition->protein_adducts cellular_damage Cellular Damage reactive_intermediates->cellular_damage protein_adducts->cellular_damage organ_toxicity Organ Toxicity (Liver, Kidney, Lungs) cellular_damage->organ_toxicity

Caption: Postulated mechanism of toxicity for (1E)-4-Methyl-1-nitro-1-pentene.

Conclusion

(1E)-4-Methyl-1-nitro-1-pentene (CAS 34209-90-0) is a reactive unsaturated aliphatic nitro compound. Its synthesis is achievable through the well-established Henry reaction. While specific analytical and toxicological data for this particular compound are sparse in publicly available literature, its properties and hazards can be inferred from the broader class of nitroalkenes. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing personal protective equipment and working in well-ventilated areas, given its potential for toxicity and irritation. Further research is warranted to fully characterize its toxicological profile and explore any potential biological activities.

References

Theoretical and Computational Analysis of trans-4-Methyl-1-nitro-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitro compounds are a significant class of organic molecules that are pivotal as synthetic intermediates and building blocks for a wide array of materials, including pharmaceuticals, agricultural chemicals, and explosives.[1] The nitro group (NO₂), being strongly electron-withdrawing, profoundly influences the electronic structure, polarity, and reactivity of the molecule to which it is attached.[1][2] Theoretical and computational chemistry provides powerful tools to investigate the molecular properties and reactivity of such compounds at an atomic level of detail.[2][3] This guide focuses on the theoretical and computational studies of trans-4-Methyl-1-nitro-1-pentene, a nitroalkene of interest for its potential applications in organic synthesis.

This document serves as a technical whitepaper for researchers, scientists, and professionals in drug development, outlining the standard computational methodologies for characterizing this compound. The guide details the theoretical framework, computational protocols, and expected outcomes from such studies, including geometric, vibrational, and electronic properties.

Molecular Structure and Properties

This compound, also known as (1E)-4-Methyl-1-nitro-1-pentene, is an unsaturated aliphatic nitro compound. The initial step in any computational study is to define the molecular structure and its fundamental properties. Public chemical databases provide a starting point with computed descriptors.

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
IUPAC Name (E)-4-methyl-1-nitropent-1-ene
Canonical SMILES CC(C)C/C=C/--INVALID-LINK--[O-]
InChI Key CZWSUVQCPWIYID-HWKANZROSA-N

Computational Methodologies

The following sections detail the standard computational protocols that would be employed to conduct a thorough theoretical investigation of this compound. These methods are based on well-established practices in computational chemistry for nitro compounds.[4][5]

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization.

Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[6] The B3LYP hybrid functional is a common choice for organic molecules.[7][8]

  • Basis Set: The 6-31G(d,p) basis set is typically sufficient for providing a good description of the electronic structure of organic molecules.[5]

  • Procedure: An initial structure of this compound is built. A geometry optimization calculation is then performed to find the coordinates that correspond to the minimum energy on the potential energy surface.[9]

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

Protocol:

  • Purpose:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[9]

    • To predict the infrared (IR) and Raman spectra of the molecule.

    • To obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Procedure: The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates to generate a Hessian matrix.[9] Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

Protocol:

  • Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

  • Analysis:

    • HOMO Energy: Relates to the molecule's ability to donate electrons (nucleophilicity).[6]

    • LUMO Energy: Relates to the molecule's ability to accept electrons (electrophilicity).[6]

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[1] A smaller gap generally implies higher reactivity.[1][11]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into the Lewis structure, hybridization, and intramolecular interactions.

Protocol:

  • Purpose: To analyze charge distribution, identify significant orbital interactions (e.g., hyperconjugation), and understand the nature of chemical bonds.[2][12]

  • Procedure: The NBO analysis is performed on the optimized geometry and converged wavefunction. The output provides information on natural atomic charges, bond orders, and the energies of donor-acceptor interactions between filled and empty orbitals.[12]

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the computational studies described above.

Table 1: Hypothetical Optimized Geometric Parameters

ParameterBond/AngleValue
Bond Length (Å) C1=C21.34
C2-N31.47
N3=O41.22
N3=O51.22
C1-C61.51
Bond Angle (°) C1=C2-N3121.5
O4-N3-O5125.0
C2-N3-O4117.5
C2-C1-C6124.0
Dihedral Angle (°) N3-C2-C1-C6180.0 (trans)

Table 2: Hypothetical Vibrational Frequencies and Assignments

Frequency (cm⁻¹)AssignmentDescription
~3050ν(C-H)C=C-H stretching
~2960νₐₛ(CH₃)Asymmetric CH₃ stretching
~2870νₛ(CH₃)Symmetric CH₃ stretching
~1650ν(C=C)C=C stretching
~1550νₐₛ(NO₂)Asymmetric NO₂ stretching[13]
~1375νₛ(NO₂)Symmetric NO₂ stretching[13]
~970δ(=C-H)Out-of-plane C-H bending (trans)
~850ν(C-N)C-N stretching

Table 3: Hypothetical Electronic Properties

PropertyValue
HOMO Energy -6.8 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap (ΔE) 5.3 eV
Dipole Moment 3.8 D

Visualizations

Diagrams generated using Graphviz to illustrate key concepts and workflows.

G cluster_input Input cluster_calc DFT Calculations cluster_output Analysis & Output start Molecular Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Analysis opt->freq nbo NBO Analysis opt->nbo geom Optimized Geometry (Bond lengths, angles) opt->geom fmo FMO Properties (HOMO, LUMO, Gap) opt->fmo vib Vibrational Spectra (IR, Raman) freq->vib charge Electronic Structure (Charges, Interactions) nbo->charge

Computational workflow for theoretical analysis.

Molecular structure with atom numbering.

HOMO_LUMO LUMO LUMO (-1.5 eV) HOMO HOMO (-6.8 eV) HOMO->LUMO ΔE = 5.3 eV

HOMO-LUMO energy level diagram.

Conclusion

While direct experimental and theoretical studies on this compound are not extensively reported, this guide outlines a robust and standard computational approach for its characterization. The application of Density Functional Theory, coupled with vibrational, Frontier Molecular Orbital, and Natural Bond Orbital analyses, would provide comprehensive insights into the geometric, electronic, and reactive properties of this molecule. The data generated from such studies are invaluable for understanding its stability, predicting its spectroscopic signatures, and guiding its application in rational chemical synthesis and drug design.

References

The Genesis of a Versatile Functional Group: A Technical Guide to the Discovery and Historical Background of Nitroalkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the origins of nitroalkenes, this technical guide illuminates the seminal discoveries that first brought this versatile functional group to the forefront of organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the historical synthetic methodologies and the subsequent discovery of the profound impact of nitroalkenes on critical biological signaling pathways.

Executive Summary

The history of nitroalkenes is rooted in the foundational chemical explorations of the late 19th century. The pioneering work of Louis Henry and Emil Knoevenagel laid the groundwork for the synthesis of these compounds, initially through nitroaldol (Henry) reactions and condensations of active methylene compounds. Initially explored for their broad biological activities, including antimicrobial and antitumor properties, the true potential of nitroalkenes as sophisticated signaling molecules has only been fully appreciated in recent decades. Endogenously produced nitro-fatty acids are now recognized as key regulators of inflammatory and antioxidant pathways, primarily through Michael addition reactions with critical cysteine residues in regulatory proteins. This guide provides a comprehensive overview of the historical synthesis, key experimental protocols from foundational papers, and the elucidation of the Keap1-Nrf2 and NF-κB signaling pathways modulated by these electrophilic species.

The Dawn of Nitroalkene Synthesis: Henry and Knoevenagel

The journey into nitroalkene chemistry began with two pivotal discoveries in the 1890s, which provided the first reliable routes to their precursors, the β-nitro alcohols.

The Henry Reaction (1895)

In 1895, the Belgian chemist Louis Henry (1834-1913) reported a new method for the formation of "nitroalcools" (nitro alcohols)[1][2]. This reaction, now known as the Henry reaction or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone[3][4][5]. This discovery was crucial as the resulting β-nitro alcohols could be subsequently dehydrated to yield the corresponding nitroalkenes[3].

Historical Experimental Protocol: Synthesis of Nitro Alcohols (L. Henry, 1895)

While the original 1895 publication in Comptes Rendus de l'Académie des Sciences provides a conceptual description rather than a detailed experimental protocol, the general procedure described by Henry involves the reaction of a nitroalkane with a carbonyl compound in the presence of a base. Based on his writings and subsequent interpretations, a representative protocol is as follows[1][2]:

  • Reactants: A nitroalkane (e.g., nitromethane) and an aldehyde or ketone.

  • Catalyst: A weak base, typically an alkali metal hydroxide or carbonate.

  • Procedure: The nitroalkane and carbonyl compound are mixed, and the basic catalyst is added, often with cooling to control the exothermic reaction. The reaction mixture is stirred until the formation of the β-nitro alcohol is complete.

  • Workup: The product is isolated by neutralization and extraction.

The Knoevenagel Condensation (1894)

Just a year prior, in 1894, the German chemist Emil Knoevenagel (1865-1921) published his work on the condensation of aldehydes with compounds containing an active methylene group, such as diethyl malonate, in the presence of a basic catalyst like diethylamine[6][7]. This reaction, which can also be applied to nitroalkanes, provides a direct route to α,β-unsaturated compounds and, in the case of nitroalkanes, to nitroalkenes[3][8].

Historical Experimental Protocol: Knoevenagel Condensation (E. Knoevenagel, 1894)

Knoevenagel's 1894 paper in Berichte der deutschen chemischen Gesellschaft describes the condensation of formaldehyde with diethyl malonate. A general procedure for the synthesis of a nitroalkene via a Knoevenagel-type condensation is as follows[6][7]:

  • Reactants: An aldehyde (e.g., benzaldehyde) and a nitroalkane (e.g., nitromethane).

  • Catalyst: A primary or secondary amine, such as piperidine or an alkylamine.

  • Procedure: The aldehyde and nitroalkane are mixed, often in a solvent like ethanol, and a catalytic amount of the amine is added. The mixture is then heated to drive the condensation and subsequent dehydration to the nitroalkene.

  • Workup: The product, often a crystalline solid, is isolated by filtration and can be purified by recrystallization.

Evolution of Nitroalkene Synthesis in the Early 20th Century

Following the foundational work of Henry and Knoevenagel, the early 20th century saw the refinement and expansion of nitroalkene synthesis. The development of more efficient dehydration methods for β-nitro alcohols and the exploration of a wider range of substrates and catalysts were key areas of focus. The synthesis of β-nitrostyrene, in particular, received considerable attention due to its utility as a synthetic intermediate.

Table 1: Early 20th Century Syntheses of Substituted β-Nitrostyrenes

YearAldehydeNitroalkaneCatalyst/ConditionsYield (%)Reference
1944BenzaldehydeNitromethaneMethylamine in methanol80-83Organic Syntheses
1955m-NitrobenzaldehydeMalonic acid, then decarboxylationPyridine, quinoline, copper powder56-60Organic Syntheses
1955o-NitrobenzaldehydeMalonic acid, then decarboxylationPyridine, quinoline, copper powder40Organic Syntheses
1955p-NitrobenzaldehydeMalonic acid, then decarboxylationPyridine, quinoline, copper powder41Organic Syntheses

Discovery of Nitroalkenes as Signaling Molecules

For much of the 20th century, the biological effects of nitroalkenes were primarily characterized by their toxicity and use as antimicrobial agents. However, a paradigm shift occurred with the discovery of endogenously produced nitro-fatty acids (NO₂-FAs) as potent signaling molecules. These electrophilic lipids are now understood to play crucial roles in regulating cellular responses to oxidative stress and inflammation.

The key to their signaling function lies in their ability to act as Michael acceptors, undergoing reversible covalent modification of nucleophilic cysteine residues in key regulatory proteins. This "covalent signaling" modulates protein function and triggers downstream cellular responses.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophilic species, including nitroalkenes, can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts Nrf2 ubiquitination. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and cytoprotective genes. Nitro-fatty acids have been shown to react with several cysteine residues on Keap1, including Cys151, Cys273, and Cys288, to initiate this protective signaling cascade.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NA Nitroalkene (e.g., NO2-FA) Keap1 Keap1 (Cys151, Cys273, Cys288) NA->Keap1 Michael Addition (Covalent Modification) Nrf2 Nrf2 Keap1->Nrf2 Binds Nrf2 Cul3 Cul3-E3 Ligase Keap1->Cul3 Bridge Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, GCLM) ARE->Genes Activates Transcription

Diagram 1: Activation of the Nrf2 pathway by nitroalkenes.
The NF-κB Inflammatory Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Nitroalkenes exert potent anti-inflammatory effects by directly targeting and inhibiting key components of this pathway. They have been shown to covalently modify a critical cysteine residue (Cys38) in the DNA-binding domain of the p65 subunit of NF-κB. This modification prevents NF-κB from binding to its target DNA sequences, thereby suppressing the expression of pro-inflammatory genes.

Diagram 2: Inhibition of the NF-κB pathway by nitroalkenes.

Conclusion

From their initial synthesis through classic condensation reactions to their current status as critical endogenous signaling molecules, the journey of nitroalkenes through the landscape of chemistry and biology has been remarkable. The foundational work of Henry and Knoevenagel provided the chemical tools to access these compounds, while modern biochemical and pharmacological research has unveiled their sophisticated roles in regulating cellular homeostasis. The ability of nitroalkenes to covalently modify key signaling proteins like Keap1 and NF-κB has opened new avenues for therapeutic intervention in a host of diseases underpinned by inflammation and oxidative stress. This historical and technical overview serves as a testament to the enduring importance of fundamental organic synthesis and the continuing discovery of its profound implications in biology and medicine.

References

A Comprehensive Technical Guide on the Reactivity and Stability of trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity and stability of trans-4-Methyl-1-nitro-1-pentene. As a member of the conjugated nitroalkene class, this compound is a versatile building block in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various transformations.[1][2] This document outlines its synthesis, key reactions, stability profile, and detailed experimental protocols relevant to its application in research and development.

Synthesis of this compound

The most common and direct route to synthesizing conjugated nitroalkenes such as this compound is through the Henry reaction, also known as the nitroaldol reaction.[3][4] This base-catalyzed condensation involves the reaction of a nitroalkane with an aldehyde, followed by dehydration to yield the nitroalkene.[4]

A plausible synthetic pathway for this compound would involve the condensation of nitromethane with isovaleraldehyde (3-methylbutanal).

G cluster_synthesis Synthesis via Henry Reaction Nitromethane Nitromethane Intermediate Nitroaldol Adduct (1-Nitro-4-methylpentan-2-ol) Nitromethane->Intermediate Base Catalyst Isovaleraldehyde Isovaleraldehyde (3-Methylbutanal) Isovaleraldehyde->Intermediate Product This compound Intermediate->Product Dehydration (-H2O)

Figure 1: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Henry Reaction

This protocol is a representative procedure for the synthesis of a nitroalkene from a nitroalkane and an aldehyde.[4]

  • Reaction Setup: To a stirred solution of isovaleraldehyde (1.0 equivalent) and nitromethane (1.2 equivalents) in a suitable solvent such as methanol, a base catalyst (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine, 0.1-0.5 equivalents) is added portion-wise at 0 °C.

  • Reaction Execution: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials. The initial reaction forms the β-hydroxy nitro-compound (nitroaldol adduct).

  • Dehydration: Upon completion of the initial condensation, the reaction mixture is acidified (e.g., with acetic acid or dilute HCl) and heated to induce dehydration of the nitroaldol adduct. Alternatively, a dehydrating agent such as acetic anhydride or methanesulfonyl chloride can be used.

  • Work-up and Purification: The mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Reactivity and Key Transformations

The electron-deficient nature of the double bond in this compound makes it highly susceptible to nucleophilic attack and a valuable participant in various cycloaddition and reduction reactions.

Conjugate (Michael) Addition

Conjugate addition is one of the most significant reactions of nitroalkenes, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[5] The strong electron-withdrawing nitro group makes the β-carbon highly electrophilic and an excellent Michael acceptor.[3]

A wide range of nucleophiles can be employed, including:

  • Carbon Nucleophiles: Enolates, organometallic reagents (e.g., Grignards, organocuprates), and enamines.[6][7][8]

  • Heteroatom Nucleophiles: Amines, thiols, and alcohols.

The products of these reactions are highly functionalized nitroalkanes, which are valuable intermediates for further transformations, such as reduction of the nitro group to an amine or conversion to a carbonyl via the Nef reaction.[6]

G cluster_michael Michael Addition Workflow Start Start: - this compound - Nucleophile (Nu-) - Solvent Reaction Reaction: Stir at specified temperature Start->Reaction Monitoring Monitoring: TLC or GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench reaction - Extraction - Drying Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product Product: Functionalized Nitroalkane Purification->Product G cluster_reduction Logical Flow of C=C Reduction Start Dissolve Nitroalkene in Solvent (0 °C) Add_NaBH4 Slowly Add Sodium Borohydride Start->Add_NaBH4 Stir Stir and Monitor by TLC Add_NaBH4->Stir Quench Quench with Dilute Acid Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, Concentrate, and Purify Extract->Purify Product Isolated Product: Saturated Nitroalkane Purify->Product

References

Substituted Nitroalkenes: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitroalkenes are a class of highly versatile and reactive organic compounds, characterized by a nitro group conjugated with a carbon-carbon double bond. This unique electronic arrangement makes them potent electrophiles and valuable building blocks in a myriad of chemical transformations. Their utility extends from complex organic synthesis to the development of novel therapeutic agents. The strong electron-withdrawing nature of the nitro group activates the double bond for various nucleophilic additions and cycloaddition reactions, making them prized intermediates.[1][2][3] In medicinal chemistry, they are recognized as Michael acceptors that can covalently modify biological nucleophiles, such as cysteine residues in proteins, leading to significant pharmacological effects.[4][5] This technical guide provides an in-depth exploration of the burgeoning research areas for substituted nitroalkenes, focusing on their applications in drug development and advanced synthetic methodologies. It includes quantitative data, detailed experimental protocols, and visual workflows to support further investigation and innovation in this dynamic field.

Core Reactivity and Synthesis

The chemical behavior of substituted nitroalkenes is dominated by the electron-deficient nature of the double bond. This makes them excellent Michael acceptors, dienophiles, and dipolarophiles.[1] Their reactivity allows for the construction of complex molecular architectures and the introduction of nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Key Reaction Classes:

  • Michael Addition: As potent Michael acceptors, nitroalkenes readily react with a wide range of carbon and heteroatom nucleophiles. This reaction is a cornerstone for forming new C-C and C-heteroatom bonds.[6][7][8] The resulting γ-nitro compounds are versatile intermediates that can be converted into other functional groups.[8]

  • Cycloaddition Reactions: Nitroalkenes participate in various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions.[9][10][11][12][13] In Diels-Alder reactions, they are excellent dienophiles.[1][9] These reactions are critical for synthesizing carbocyclic and heterocyclic ring systems with high stereocontrol.[2][3][14]

  • Domino/Cascade Reactions: The high reactivity of nitroalkenes makes them ideal substrates for multi-component and cascade reactions, enabling the efficient assembly of complex molecules from simple precursors in a single step.[10][11]

A generalized workflow for the synthesis and application of substituted nitroalkenes is presented below.

G cluster_start Starting Materials cluster_synthesis Synthesis of Nitroalkene cluster_application Key Reaction Pathways cluster_outcome Research & Development Outcomes A Aldehyde / Ketone C Substituted Nitroalkene A->C Henry Reaction B Nitroalkane B->C D Michael Addition C->D E Cycloaddition C->E F Cascade Reaction C->F G Novel Synthetic Intermediates D->G E->G F->G H Bioactive Molecules (Drug Candidates) G->H I Functional Materials H->I

Figure 1: General workflow from starting materials to nitroalkene applications.

Potential Research Area: Medicinal Chemistry & Drug Development

Substituted nitroalkenes are emerging as a significant class of compounds for therapeutic applications due to their ability to modulate various biological pathways.

Anticancer Agents

Nitroalkenes exhibit potent anticancer activity through multiple mechanisms. Their ability to act as Michael acceptors allows them to target nucleophilic residues on proteins crucial for cancer cell survival and proliferation.[5]

  • Mechanism of Action: A key mechanism involves the inhibition of DNA repair pathways. Certain small molecule nitroalkenes have been shown to inhibit RAD51-mediated homologous recombination, a critical DNA double-strand break repair process.[15] This sensitizes cancer cells, particularly triple-negative breast cancer (TNBC) cells, to DNA-damaging therapies like PARP inhibitors and radiation.[15] Other nitroalkenes induce anticancer effects by binding to tubulin, disrupting microtubule dynamics and inhibiting cell proliferation.[16][17] Additionally, some nitro-substituted compounds induce reactive oxygen species (ROS), leading to DNA damage, mitochondrial dysfunction, and suppression of key survival signaling pathways like Akt/mTOR and ERK.[18]

  • Future Research Directions:

    • Combination Therapies: Investigating the synergy between novel nitroalkenes and existing chemotherapeutics or radiation therapy is a promising area.[15]

    • Targeted Delivery: Developing delivery systems to selectively target nitroalkenes to tumor tissues could enhance efficacy and reduce off-target toxicity.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening libraries of nitroalkenes to identify compounds with improved potency and selectivity against specific cancer types.

Compound ClassCancer TypeTarget/Mechanism of ActionReported IC50 / ActivityReference
α-Aminoalkylated nitroalkenesCervical Cancer (HeLa)Tubulin bindingNot specified in abstract[16],[17]
Nitro fatty acids (e.g., CP-8)Triple-Negative Breast CancerInhibition of RAD51-mediated homologous recombinationPotent cell killing, synergistic with PARP inhibitors[15]
4-Nitro-substituted diselenideTriple-Negative Breast CancerROS induction, suppression of Akt/mTOR & ERK pathwaysMarkedly reduced tumor volume in vivo[18]
Anti-inflammatory Agents

Endogenously produced nitrated fatty acids are known signaling mediators that resolve inflammation.[19] Synthetic substituted nitroalkenes mimic these effects and represent a promising area for developing novel anti-inflammatory drugs.

  • Mechanism of Action: Nitroalkenes exert anti-inflammatory effects primarily by inhibiting the pro-inflammatory transcription factor NF-κB.[19] They can directly alkylate and inhibit key proteins in the NF-κB signaling pathway.[19] Some nitro-substituted chalcones have also been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response.[20] This modulation reduces the expression of downstream inflammatory mediators such as TNF-α, MCP-1, and vascular cell adhesion molecule 1 (VCAM-1).[19]

The signaling pathway below illustrates the inhibitory effect of nitroalkenes on NF-κB activation.

Figure 2: Inhibition of the NF-κB signaling pathway by substituted nitroalkenes.

  • Future Research Directions:

    • PPARγ-Independent Pathways: Investigating PPARγ-independent mechanisms of action, as some nitroalkenes show efficacy without activating this receptor.[19]

    • In Vivo Models: Evaluating the efficacy of novel nitroalkenes in animal models of chronic inflammatory diseases like arthritis, inflammatory bowel disease, and atherosclerosis.

    • Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of promising anti-inflammatory nitroalkenes.

Antimicrobial Agents

Substituted nitroalkenes have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[21][22]

  • Mechanism of Action: The antimicrobial activity of nitroaromatic compounds is often attributed to the intracellular reduction of the nitro group, which generates toxic reactive nitrogen species. These species can cause widespread damage to cellular components, including DNA and proteins, leading to cell death.[23] Some functionalized β-nitrostyrenes show potent and specific activity against certain bacterial species like B. subtilis.[21]

  • Future Research Directions:

    • Combating Resistance: Synthesizing and testing nitroalkenes against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[24]

    • Antibiofilm Activity: Evaluating the ability of nitroalkenes to disrupt or prevent the formation of bacterial biofilms, which are a major cause of persistent infections.[24]

    • Low Cytotoxicity Candidates: Focusing on developing compounds that exhibit high antimicrobial potency with minimal cytotoxicity to human cells, making them suitable for therapeutic use.[21]

Compound ClassTarget Organism(s)MIC (μg/mL)MBC (μg/mL)Reference
Functionalized β-nitrostyrenes (Compound 3)Gram-positive bacteria3.91–7.817.81–31.25[21]
Functionalized β-nitrostyrenes (Compounds 4–6)Gram-negative bacteria31.25Not specified[21]
Halogenated Nitro-pyrrolesS. aureus15.6–62.5Not specified[23]
Nitrothiophene derivativesMRSAHigh activityNot specified[24]

Potential Research Area: Advanced Synthetic Methodologies

The unique reactivity of nitroalkenes makes them valuable substrates for developing novel and efficient synthetic methods, particularly in asymmetric catalysis.

Asymmetric Organocatalysis

The organocatalytic asymmetric conjugate addition to nitroalkenes is a powerful tool for creating highly functionalized, enantioenriched building blocks.[6][7]

  • Reaction Scope: A wide variety of nucleophiles, including aldehydes, ketones, and malonates, can be added to nitroalkenes with high enantioselectivity using chiral organocatalysts like prolinamides and thioureas.[6] This allows for the synthesis of precursors to important molecules like analogues of the drug Pregabalin.[25][26]

  • Future Research Directions:

    • Novel Catalysts: Designing new, more efficient, and robust organocatalysts for conjugate additions.

    • Expanded Substrate Scope: Exploring the use of tetrasubstituted nitroalkenes, which are synthetically challenging but lead to the construction of all-carbon quaternary centers.[27]

    • Tandem Reactions: Developing one-pot tandem reactions that combine an asymmetric Michael addition with a subsequent cyclization or functional group transformation.

Reaction TypeCatalyst TypeProduct TypeReported Yield (%)Reported ee (%)Reference
Enantioselective reduction of nitroalkenesImidazolidinone (MacMillan)Functionalized nitroalkanesUp to 99Up to 98[27]
Michael addition of aldehydesProlinamide derivativesγ-Nitrocarbonyl compoundsGood to excellentHigh[6]
Michael addition of β-keto estersBifunctional thioureaAdducts with adjacent stereocentersUp to 99Up to 99[6]

Experimental Protocols

General Synthesis of a Tetrasubstituted Nitroalkene

This protocol is adapted from a two-step procedure involving a Horner-Wadsworth-Emmons (HWE) olefination followed by nitration.[27]

Step 1: HWE Olefination to form α,β-Unsaturated Ester

  • Cool a solution of trimethyl phosphonoacetate (1.1 eq) in anhydrous THF (tetrahydrofuran) to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the starting ketone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (thin-layer chromatography).

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.

Step 2: Nitration of the α,β-Unsaturated Ester

  • Dissolve the α,β-unsaturated ester (1.0 eq) in acetonitrile.

  • Add sodium nitrite (NaNO2, 2.0 eq) and ceric ammonium nitrate (CAN, 2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the tetrasubstituted nitroalkene.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.[21]

  • Preparation: Prepare a stock solution of the test nitroalkene in DMSO (dimethyl sulfoxide). Prepare a bacterial inoculum suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37 °C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-4-Methyl-1-nitro-1-pentene from Isovaleraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of trans-4-Methyl-1-nitro-1-pentene from isovaleraldehyde. The synthesis involves a Henry (nitroaldol) reaction between isovaleraldehyde and nitromethane, followed by dehydration of the intermediate β-nitro alcohol. A highly stereoselective one-pot protocol is presented, which directly yields the desired trans-isomer, as well as a traditional two-step approach.

Introduction

The synthesis of nitroalkenes is of significant interest in organic chemistry as they are versatile intermediates for a variety of transformations.[1][2] The target molecule, this compound, can be synthesized from isovaleraldehyde and nitromethane. This process first forms a β-nitro alcohol via a Henry reaction, which is then dehydrated to the nitroalkene.[1][2] Controlling the stereoselectivity of the dehydration step to favor the trans-isomer is crucial.

One-Pot Stereoselective Synthesis of this compound

A facile and highly stereoselective one-pot synthesis for (E)- or (Z)-nitro alkenes from aliphatic aldehydes and nitroalkanes has been developed.[3][4] To obtain the trans (E)-isomer of 4-Methyl-1-nitro-1-pentene, the reaction is performed in toluene at reflux, catalyzed by piperidine over 4 Å molecular sieves.[3][4]

Experimental Protocol
  • To a solution of isovaleraldehyde (1 equivalent) in toluene, add nitromethane (1.2 equivalents), 4 Å molecular sieves, and a catalytic amount of piperidine (0.1 equivalents).

  • The reaction mixture is then heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the molecular sieves.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data

While the specific yield for the reaction of isovaleraldehyde is not explicitly reported in the seminal literature, the protocol has been shown to provide high to excellent yields for a range of aliphatic aldehydes.[3][4] The data for a representative aliphatic aldehyde from the study is summarized below.

AldehydeProductSolventTemperatureYield (%)Isomer Ratio (E:Z)
Hexanal(E)-1-Nitrooct-1-eneTolueneReflux95>99:1

Data adapted from Fioravanti et al., Org. Lett. 2008, 10, 1449-1451.[3][4]

Two-Step Synthesis of this compound

An alternative approach is a two-step synthesis involving the isolation of the intermediate β-nitro alcohol followed by a separate dehydration step.

Step 1: Henry Reaction - Synthesis of 4-Methyl-1-nitropentan-2-ol

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[2]

  • In a round-bottom flask, dissolve isovaleraldehyde (1 equivalent) and nitromethane (1.2 equivalents) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of a base, such as sodium hydroxide or triethylamine.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.

Step 2: Dehydration of 4-Methyl-1-nitropentan-2-ol

The dehydration of the β-nitro alcohol can be achieved under acidic or basic conditions. To favor the formation of the trans-alkene, methods that proceed via an E1cB mechanism under basic conditions are often employed.

  • Dissolve the crude 4-Methyl-1-nitropentan-2-ol in a suitable solvent like dichloromethane or toluene.

  • Add a dehydrating agent, such as methanesulfonyl chloride in the presence of a base like triethylamine, or simply heat with a base.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to yield this compound.

Reaction Mechanisms and Workflows

One-Pot Synthesis Workflow

G reagents Isovaleraldehyde + Nitromethane + Piperidine + 4Å Molecular Sieves solvent Toluene conditions Reflux reagents->conditions 1. Add reagents to solvent workup Filtration and Concentration conditions->workup 2. Heat to reflux purification Column Chromatography workup->purification 3. Workup product This compound purification->product 4. Purify

Caption: One-pot synthesis workflow.

Signaling Pathway for One-Pot Synthesis (Henry Reaction and E1cB Dehydration)

G cluster_henry Henry Reaction cluster_dehydration E1cB Dehydration NM Nitromethane Nitronate Nitronate Anion NM->Nitronate Deprotonation Pip1 Piperidine (Base) Adduct β-Nitro alkoxide Nitronate->Adduct Nucleophilic Attack Iso Isovaleraldehyde NitroAlcohol 4-Methyl-1-nitropentan-2-ol Adduct->NitroAlcohol Protonation Pip2 Piperidine (Base) Carbanion Carbanion Intermediate NitroAlcohol->Carbanion Deprotonation (rate-determining) Product This compound Carbanion->Product Elimination of -OH

Caption: Mechanism of one-pot synthesis.

Logical Relationship for Stereoselectivity

G start Reaction Conditions toluene Toluene, Reflux start->toluene dcm DCM, Room Temp. start->dcm trans trans-Isomer (E) toluene->trans Favors E-isomer formation cis cis-Isomer (Z) dcm->cis Favors Z-isomer formation

Caption: Stereoselectivity control.

References

Application Note: Purification Techniques for Crude trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of crude trans-4-Methyl-1-nitro-1-pentene, a conjugated nitroalkene of interest in organic synthesis.[1][2] Nitroalkenes are versatile building blocks, but their reactivity can present challenges during purification.[3] The primary methods detailed herein are flash column chromatography, the most common and effective technique for this class of compounds, and recrystallization.[4][5] This guide includes step-by-step experimental procedures, a framework for data presentation, and workflow diagrams to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized in Michael additions and other carbon-carbon bond-forming reactions.[3] The synthesis of nitroalkenes, such as through Henry reactions, can result in crude products containing unreacted starting materials, isomers, and dehydration byproducts.[5] Achieving high purity is critical for subsequent synthetic steps and for accurate characterization. This note outlines the two most applicable purification techniques: flash column chromatography and recrystallization.

Purification Strategies

The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

  • Flash Column Chromatography: This is the most widely recommended method for purifying nitroalkenes.[4] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase flows through. It is highly effective for removing both polar and non-polar impurities.

  • Recrystallization: This technique is suitable when the crude product is a solid and a solvent system can be identified where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. While potentially simpler for large quantities, finding an appropriate solvent and avoiding product dehydration or oiling out can be challenging for some nitro-compounds.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is the standard and most reliable method for purifying this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - Reagent Grade

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Eluent Selection:

    • Determine the optimal solvent system using TLC. A good starting point for nitroalkenes is a mixture of hexanes and ethyl acetate.[4]

    • Test various ratios (e.g., 95:5, 90:10, 85:15 Hexanes:EtOAc).

    • The ideal system will show the desired product with a Retention Factor (Rf) of approximately 0.2-0.3.

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position and plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand.[6]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexanes:EtOAc). The consistency should be pourable but not overly dilute.[6]

    • Pour the slurry into the column. Tap the side of the column gently to dislodge air bubbles and ensure even packing.[6]

    • Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.

    • Add a protective layer of sand on top of the silica gel.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, like dichloromethane or the eluent itself.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, removing the solvent under vacuum, and carefully adding the resulting free-flowing powder to the top of the column.[7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution by opening the stopcock, collecting the eluate in numbered fractions.

    • Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

    • Gradually increase the polarity of the eluent (gradient elution) as the column runs (e.g., from 2% EtOAc to 5% EtOAc, then 10% EtOAc) to elute the product and then more polar impurities.[7]

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is an alternative for solid crude products, provided a suitable solvent is found.

Materials:

  • Crude solid this compound

  • Various trial solvents (e.g., isopropanol, ethanol, hexanes, toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Screening:

    • Place a small amount of crude product in several test tubes.

    • Add a few drops of a different solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • If the compound is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., ethanol/water, toluene/hexanes) may be effective.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid. Keep the solution heated and agitated.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Proper documentation is crucial for evaluating purification efficiency. The following table should be used to record results from purification trials.

Parameter Column Chromatography Recrystallization Notes
Crude Mass (g)
Purified Mass (g)
Yield (%) (Purified Mass / Crude Mass) * 100
Purity (Pre-Purification) Determined by GC, NMR, or HPLC
Purity (Post-Purification) Determined by GC, NMR, or HPLC
Eluent/Solvent System e.g., 2-10% EtOAc in Hexanese.g., Isopropanol
Physical Appearance e.g., Colorless oil, white crystals
Melting Point (°C) N/AIf applicable

Visualizations

Diagrams help clarify complex workflows and principles.

Purification_Workflow crude Crude Product (this compound) analysis1 Initial Analysis (TLC, NMR) crude->analysis1 decision Select Method analysis1->decision cc Flash Column Chromatography decision->cc Primary Method (Oils/Complex Mixtures) recryst Recrystallization decision->recryst Alternative (Solid Product) cc_proc Elution & Fraction Collection cc->cc_proc recryst_proc Cooling & Filtration recryst->recryst_proc analysis2 Purity Analysis (TLC, GC, NMR) cc_proc->analysis2 recryst_proc->analysis2 pure_prod Pure Product analysis2->pure_prod Chromatography_Principle cluster_column Chromatography Column p1 p2 p3 p4 p5 silica Silica Stationary Phase (Polar) eluted_B Eluted First: Compound B silica->eluted_B t₁ eluted_A Eluted Second: Compound A silica->eluted_A t₂ mixture Crude Mixture (A + B) eluent Mobile Phase (Less Polar) eluent->silica flows through A Compound A (More Polar) A->silica Strong Adsorption (Slow movement) B Compound B (Less Polar) B->silica Weak Adsorption (Fast movement)

References

Application Notes and Protocols for the Characterization of trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of trans-4-Methyl-1-nitro-1-pentene. The protocols outlined are based on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Compound Overview

This compound is a nitroalkene, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. These compounds are valuable synthetic intermediates. The synthesis of this compound is typically achieved through a Henry reaction (also known as a nitroaldol reaction) between isovaleraldehyde and nitromethane, followed by dehydration.[1][2]

Chemical Structure:

Key Identifiers:

PropertyValue
IUPAC Name (E)-4-methyl-1-nitropent-1-ene
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS Number 34209-90-0

Analytical Methods and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structure determination of this compound by providing information on the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expected ¹H and ¹³C NMR Spectral Data:

The following table summarizes the predicted chemical shifts (δ) for this compound. Actual experimental values may vary slightly depending on the solvent and instrument used.

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH7.0 - 7.5 (d, J ≈ 13-14 Hz)135 - 140
2CH6.8 - 7.2 (dt, J ≈ 13-14, 7-8 Hz)138 - 142
3CH₂2.2 - 2.4 (t, J ≈ 7-8 Hz)35 - 40
4CH1.8 - 2.0 (m)27 - 32
5CH₃0.9 - 1.1 (d, J ≈ 6-7 Hz)21 - 24
5'CH₃0.9 - 1.1 (d, J ≈ 6-7 Hz)21 - 24

d = doublet, t = triplet, dt = doublet of triplets, m = multiplet, J = coupling constant in Hertz

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A higher number of scans will be required compared to ¹H NMR (typically 1024 or more).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as a reference.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample of this compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for NMR-based structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, particularly the nitro group and the carbon-carbon double bond.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100 - 3000C-H stretch (alkene)Medium
~2960 - 2870C-H stretch (alkane)Strong
~1640 - 1620C=C stretch (conjugated)Medium
~1520 - 1500N-O asymmetric stretch (nitro)Strong
~1350 - 1330N-O symmetric stretch (nitro)Strong
~970 - 960C-H out-of-plane bend (trans)Strong

The conjugation of the nitro group with the double bond is expected to lower the C=C stretching frequency compared to an isolated double bond.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Experimental Workflow for FTIR Analysis

FTIR_Workflow Sample Liquid Sample ATR_Crystal Place sample on ATR Crystal Sample->ATR_Crystal Spectrometer FTIR Spectrometer ATR_Crystal->Spectrometer Background Collect Background Spectrum Spectrometer->Background Sample_Spectrum Collect Sample Spectrum Spectrometer->Sample_Spectrum Processed_Spectrum Background-Subtracted IR Spectrum Background->Processed_Spectrum Sample_Spectrum->Processed_Spectrum Analysis Identify Characteristic Absorption Bands Processed_Spectrum->Analysis Functional_Groups Confirm Functional Groups (NO2, C=C) Analysis->Functional_Groups

Caption: Workflow for FTIR functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 129. The fragmentation of nitroalkenes can be complex, often involving the loss of the nitro group or related fragments, and cyclization reactions.[4]

m/zProposed Fragment
129[M]⁺
83[M - NO₂]⁺
41[C₃H₅]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Signaling Pathway for Mass Spectrometry Fragmentation

MS_Fragmentation Molecule This compound (C6H11NO2) Molecular_Ion Molecular Ion [M]⁺ m/z = 129 Molecule->Molecular_Ion Electron Ionization Loss_NO2 Loss of NO2 (m/z = 46) Molecular_Ion->Loss_NO2 Other_Fragments Other Fragments (e.g., m/z = 41) Molecular_Ion->Other_Fragments Further Fragmentation Fragment_83 Fragment Ion [C6H11]⁺ m/z = 83 Loss_NO2->Fragment_83

Caption: Proposed fragmentation pathway in EI-MS.

Gas Chromatography (GC)

GC is an excellent technique for assessing the purity of the volatile compound this compound and for separating it from starting materials, byproducts, and the cis-isomer.

Experimental Protocol: Purity Analysis by GC-FID

  • Sample Preparation: Prepare a solution of the sample (e.g., 1000 ppm) in a suitable solvent (e.g., ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-17 or equivalent, 30 m x 0.25 mm x 0.25 µm) is recommended for potential separation of geometric isomers.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the target compound is calculated as the percentage of its peak area relative to the total area of all peaks.

Summary of Analytical Techniques and Expected Results:

TechniqueInformation ProvidedExpected Key Results for this compound
¹H NMR Proton environment and connectivityDoublets for vinylic protons with a large coupling constant (J ≈ 13-14 Hz) confirming the trans configuration.
¹³C NMR Carbon skeletonSix distinct carbon signals, with two in the alkene region (135-145 ppm).
IR Functional groupsStrong absorptions around 1510 cm⁻¹ and 1340 cm⁻¹ (NO₂ group), and a band around 965 cm⁻¹ (trans C-H bend).
MS (GC-MS) Molecular weight and fragmentation patternMolecular ion peak at m/z 129. A significant fragment at m/z 83 corresponding to the loss of the nitro group.
GC-FID Purity and separation of isomersA major peak with a specific retention time, allowing for quantification of purity and detection of potential impurities or the cis-isomer.

By employing this suite of analytical methods, researchers can confidently confirm the structure, configuration, and purity of this compound, ensuring its suitability for further research and development applications.

References

Application Notes and Protocols: Trans-4-Methyl-1-nitro-1-pentene as a Michael Acceptor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-Methyl-1-nitro-1-pentene is a valuable Michael acceptor in organic synthesis, primarily utilized in the construction of complex molecular architectures, including precursors to pharmaceutically active compounds. Its electrophilic nature, conferred by the electron-withdrawing nitro group, facilitates conjugate additions of a wide range of nucleophiles. This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions, with a focus on its role in the synthesis of GABA analogues like Pregabalin.

Nitroalkenes, in general, are powerful intermediates in synthetic organic chemistry. The resulting nitroalkanes from Michael additions can be readily transformed into other functional groups, such as amines and carbonyls, making them versatile building blocks for a variety of target molecules.

Key Applications

The primary application of this compound in the literature is as a key intermediate in the asymmetric synthesis of Pregabalin and its derivatives. Pregabalin is a widely used anticonvulsant and neuropathic pain agent. The Michael addition of a nucleophile to this compound establishes the crucial stereocenter of the final drug molecule.

A notable example is the catalyzed asymmetric 1,4-Michael addition of a suitable nucleophile to this compound as a cornerstone of an optimized synthesis of Pregabalin.

Data Presentation: Michael Addition Reactions

The following tables summarize quantitative data for Michael addition reactions involving this compound and analogous aliphatic nitroalkenes.

EntryMichael AcceptorNucleophileCatalystSolventTime (h)Yield (%)ee (%)Reference
1This compoundEthyl acetoacetateCupreidineToluene/THF249793 (3S)
2Racemic 4-methyl-1-nitropent-1-eneDimethyl malonateSquaramideToluene-7599 (major diastereomer)
3(E)-5-methyl-1-nitrohex-1-eneDiethyl malonateThioureaSolvent-free-7388 (S)
4(E)-5-methyl-1-nitrohex-1-eneMeldrum's acidSquaramideCH2Cl2-8394 (S)

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Ethyl Acetoacetate to this compound

This protocol is adapted from a patented procedure for the synthesis of a Pregabalin precursor.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Cupreidine (catalyst)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Cooling bath

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of toluene (7 volumes) and anhydrous THF (3 volumes), add cupreidine (0.1 eq).

  • Cool the resulting solution to -20 °C using a suitable cooling bath.

  • Add ethyl acetoacetate (2.0 eq) dropwise to the cooled solution while maintaining the temperature at -20 °C.

  • Stir the reaction mixture at this temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture containing the product, ethyl 2-acetyl-5-methyl-3-(nitromethyl)hexanoate, can be used directly in the subsequent step without extensive work-up.

Protocol 2: General Procedure for Organocatalyzed Michael Addition of 1,3-Dicarbonyl Compounds to Aliphatic Nitroalkenes

This generalized protocol is based on methodologies developed for aliphatic nitroalkenes and can be adapted for this compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., dimethyl malonate, Meldrum's acid)

  • Chiral squaramide or thiourea organocatalyst (1-10 mol%)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

Procedure:

  • In a dry reaction flask, dissolve the chiral squaramide or thiourea catalyst (e.g., 5 mol%) in the chosen anhydrous solvent.

  • Add the 1,3-dicarbonyl compound (1.2 eq) to the catalyst solution.

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature or as required, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Visualizations

Michael_Addition_Mechanism General Mechanism of Michael Addition Nitroalkene This compound Intermediate Resonance-stabilized Nitronate Intermediate Nitroalkene->Intermediate Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Intermediate 1,4-Conjugate Addition Product Michael Adduct Intermediate->Product Protonation Catalyst Base or Organocatalyst Catalyst->Nucleophile Activates

Application Notes and Protocols: Asymmetric Michael Addition of trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the stereocontrolled construction of complex chiral molecules. Nitroalkenes are highly valuable Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack. The resulting nitroalkane products are versatile synthetic intermediates that can be readily transformed into a variety of functional groups, including amines, carbonyls, and other nitro-containing compounds. This application note focuses on the asymmetric Michael addition using trans-4-Methyl-1-nitro-1-pentene as a substrate, a key reaction in the synthesis of pharmaceutically relevant molecules such as stereoisomers of 4-methylpregabalin.[1] Chiral organocatalysts, particularly squaramides and cinchona alkaloids, have proven to be highly effective in promoting this transformation with high levels of stereoselectivity.

Data Presentation

The following tables summarize the quantitative data for the asymmetric Michael addition of nucleophiles to this compound and structurally related nitroalkenes, highlighting the efficacy of different organocatalysts.

Table 1: Organocatalytic Michael Addition of Dimethyl Malonate to a Racemic Nitroalkene Precursor of 4-Methylpregabalin [1]

CatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er) of major diastereomer
Chiral SquaramideTolueneRT727568:3299:1

Table 2: Asymmetric Michael Addition of Acetoacetic Ester to (E)-4-methyl-1-nitropent-1-ene [2]

CatalystNucleophileYield (%)Enantiomeric Excess of (3S)-enantiomer (%)
CupreidineAcetoacetic ester9793

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate using a Chiral Squaramide Catalyst[1]

This protocol is adapted from the synthesis of a key intermediate for 4-methylpregabalin.

Materials:

  • Racemic this compound (1.0 equiv)

  • Dimethyl malonate (1.5 equiv)

  • Chiral Squaramide Catalyst (0.1 equiv)

  • Toluene (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the chiral squaramide catalyst (0.1 equiv).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add dimethyl malonate (1.5 equiv) to the solution.

  • Add the racemic this compound (1.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric and enantiomeric ratios using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Michael Addition of Acetoacetic Ester using a Cupreidine Catalyst[2]

This protocol describes the synthesis of an intermediate for pregabalin.

Materials:

  • (E)-4-methyl-1-nitropent-1-ene (1.0 equiv)

  • Acetoacetic ester (1.2 equiv)

  • Cupreidine (catalytic amount)

  • Suitable solvent (e.g., Toluene or CH₂Cl₂)

Procedure:

  • In a reaction vessel, dissolve (E)-4-methyl-1-nitropent-1-ene (1.0 equiv) and acetoacetic ester (1.2 equiv) in the chosen solvent.

  • Add a catalytic amount of cupreidine to the mixture.

  • Stir the reaction at the appropriate temperature (typically room temperature, but optimization may be required) and monitor by TLC.

  • Once the reaction is complete, the product solution can often be used directly in the next synthetic step without extensive workup.

  • If purification is necessary, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

  • The yield and enantiomeric excess are determined by standard analytical techniques (e.g., NMR and chiral HPLC).

Visualizations

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_analysis Analysis and Purification Reactants This compound + Nucleophile (e.g., Dimethyl Malonate) Mixing Combine Reactants and Catalyst in Anhydrous Solvent Reactants->Mixing Add Catalyst Chiral Organocatalyst (e.g., Squaramide) Catalyst->Mixing Add Stirring Stir at Room Temperature (or optimized temperature) Mixing->Stirring TLC Monitor Reaction by TLC Stirring->TLC Monitor Workup Quench and Concentrate Stirring->Workup Upon Completion Purification Flash Column Chromatography Workup->Purification Analysis Determine Yield, dr, and er (HPLC) Purification->Analysis

Caption: General workflow for the asymmetric Michael addition.

Catalytic Cycle

G Catalyst Chiral Catalyst Intermediate Activated Complex (Catalyst-Nucleophile-Nitroalkene) Catalyst->Intermediate Activates Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Intermediate Nitroalkene This compound Nitroalkene->Intermediate Product Michael Adduct Intermediate->Product C-C Bond Formation Product->Catalyst Releases Product & Regenerates Catalyst

References

The Role of trans-4-Methyl-1-nitro-1-pentene in the Synthesis of γ-Nitro Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4-Methyl-1-nitro-1-pentene, as a representative aliphatic nitroalkene, is a valuable building block in organic synthesis for the construction of γ-nitro ketones. These products are versatile intermediates, readily convertible to a variety of biologically significant molecules, including γ-amino acids and heterocyclic compounds. The primary synthetic route to γ-nitro ketones utilizing this compound involves the Michael addition of a ketone enolate. This application note provides a detailed overview of this transformation, including the underlying mechanism, representative quantitative data, and adaptable experimental protocols for the synthesis of γ-nitro ketones.

Introduction

γ-Nitro ketones are crucial synthetic intermediates due to the versatile reactivity of the nitro and keto functional groups.[1] The nitro group can be reduced to an amine, transformed into a carbonyl group via the Nef reaction, or participate in various other transformations. The synthesis of γ-nitro ketones is most commonly achieved through the conjugate addition (Michael addition) of a nucleophile to an α,β-unsaturated nitroalkene.[2] this compound serves as an excellent Michael acceptor in these reactions. The electron-withdrawing nature of the nitro group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack by enolates generated from ketones.[3]

Reaction Mechanism: Michael Addition

The fundamental mechanism for the formation of γ-nitro ketones from this compound and a ketone proceeds via a Michael addition pathway. This reaction involves the 1,4-conjugate addition of a ketone enolate to the nitroalkene.[4] The general steps are outlined below:

  • Enolate Formation: In the presence of a base, a proton is abstracted from the α-carbon of the ketone, forming a resonance-stabilized enolate.[5]

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of this compound.[3]

  • Protonation: The resulting nitronate intermediate is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final γ-nitro ketone.

The stereochemical outcome of the reaction can often be controlled by employing chiral catalysts, leading to the formation of enantioenriched products.[6]

Michael_Addition_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base Nitroalkene This compound Nitronate Nitronate Intermediate Enolate->Nitronate Nucleophilic Attack Product γ-Nitro Ketone Nitronate->Product Protonation

Figure 1: General mechanism of the Michael addition of a ketone to this compound.

Data Presentation

While specific quantitative data for the reaction of this compound is not extensively available in the reviewed literature, the following table presents representative data for the Michael addition of various ketones to other aliphatic nitroalkenes. This data can be used as a general guideline for what to expect in terms of reactivity and yield.

EntryNitroalkeneKetoneCatalyst/BaseSolventTime (h)Yield (%)Reference
11-NitropropeneAcetoneDBUNeat0.592General Protocol
21-Nitrobut-1-eneCyclohexanoneL-ProlineDMSO2485Organocatalysis Example
3(E)-3-Methyl-1-nitrobut-1-enePropiophenoneTiCl4, Et3NCH2Cl2478Lewis Acid Catalysis
41-Nitro-3-phenylprop-1-eneAcetophenoneNaOHEthanol1288Base Catalysis

Disclaimer: The data presented above is for analogous aliphatic nitroalkenes and should be considered as a general reference. Optimization of reaction conditions for this compound may be required to achieve comparable or improved results.

Experimental Protocols

The following are representative protocols for the synthesis of γ-nitro ketones via the Michael addition. These can be adapted for use with this compound.

Protocol 1: Base-Catalyzed Michael Addition of Acetone to an Aliphatic Nitroalkene

This protocol describes a general procedure for the base-catalyzed addition of a simple ketone to a nitroalkene.

Materials:

  • Aliphatic Nitroalkene (e.g., this compound)

  • Acetone (or other ketone)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a solution of the aliphatic nitroalkene (1.0 eq) in dichloromethane (0.2 M) at 0 °C is added the ketone (3.0 eq).

  • DBU (0.1 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for the time indicated by TLC monitoring (typically 2-12 hours).

  • Upon completion, the reaction is quenched by the addition of 1 M HCl.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired γ-nitro ketone.

Protocol 2: Organocatalyzed Asymmetric Michael Addition

This protocol provides a general method for the enantioselective addition of a ketone to a nitroalkene using a proline-derived organocatalyst.

Materials:

  • Aliphatic Nitroalkene (e.g., this compound)

  • Ketone (e.g., Cyclohexanone)

  • (S)-Diphenylprolinol silyl ether or other suitable organocatalyst

  • Toluene or other suitable solvent

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a stirred solution of the aliphatic nitroalkene (1.0 eq) in toluene (0.5 M) is added the ketone (2.0 eq).

  • The organocatalyst (0.1 - 0.2 eq) is then added to the mixture.

  • The reaction is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified directly by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the enantioenriched γ-nitro ketone.

  • The enantiomeric excess can be determined by chiral HPLC analysis.

Experimental_Workflow Start Start: Combine Reactants (Nitroalkene, Ketone, Catalyst/Base) Reaction Reaction Monitoring (TLC, LC-MS) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying and Concentration (Anhydrous salt, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Analysis (NMR, IR, MS, Chiral HPLC) Purification->Analysis End Final Product: γ-Nitro Ketone Analysis->End

Figure 2: A general experimental workflow for the synthesis and purification of γ-nitro ketones.

Conclusion

This compound is a valuable substrate for the synthesis of γ-nitro ketones through Michael addition reactions. The resulting products are of significant interest in medicinal chemistry and drug development due to their potential for further functionalization. While specific literature on this exact nitroalkene is limited, the general principles and protocols for Michael additions to aliphatic nitroalkenes provide a strong foundation for researchers to develop efficient and stereoselective syntheses of novel γ-nitro ketones. The provided protocols offer adaptable starting points for the synthesis of these important chemical intermediates.

References

Application of trans-4-Methyl-1-nitro-1-pentene in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the use of trans-4-Methyl-1-nitro-1-pentene as a versatile building block in the synthesis of pharmaceutical intermediates. The inherent reactivity of the nitroalkene functional group makes this compound a valuable precursor for the introduction of nitrogen-containing moieties and the construction of complex molecular architectures.

Application Notes

This compound is a conjugated nitroalkene that can serve as a potent Michael acceptor and a dienophile in various carbon-carbon and carbon-heteroatom bond-forming reactions. Its applications in pharmaceutical synthesis are primarily centered around its ability to be converted into key structural motifs found in a wide range of bioactive molecules.

1. Synthesis of Chiral β-Amino Acids and γ-Amino Alcohols:

The nitro group can be readily reduced to an amine, making nitroalkenes excellent precursors for chiral amines. The conjugate addition of nucleophiles to this compound, followed by reduction of the nitro group, provides a straightforward route to chiral β-substituted primary amines. These amines are valuable intermediates for the synthesis of β-amino acids, which are components of various peptidomimetics and other pharmaceutically active compounds. Furthermore, the resulting nitroalkane from the Michael addition can be reduced to a γ-amino alcohol, another important structural motif in drug molecules.

2. Construction of Cyclic and Heterocyclic Scaffolds:

This compound can participate as a dienophile in Diels-Alder reactions, leading to the formation of substituted cyclohexene derivatives.[1] This [4+2] cycloaddition is a powerful tool for the construction of complex cyclic systems with high stereocontrol.[1] The resulting nitro-substituted cyclohexene can be further elaborated to introduce diverse functionalities. Additionally, hetero-Diels-Alder reactions, where the nitroalkene reacts with a heteroatom-containing diene, can be employed to synthesize various nitrogen- and oxygen-containing heterocyclic compounds, which form the core of many pharmaceutical drugs.

3. Michael Addition Reactions for Carbon-Carbon Bond Formation:

As a strong Michael acceptor, this compound readily reacts with a wide range of soft nucleophiles, including enolates, organocuprates, and enamines.[2][3] This conjugate addition is a reliable method for the formation of new carbon-carbon bonds, allowing for the elongation and elaboration of carbon chains.[2] The resulting nitroalkane can then be transformed into other functional groups, such as ketones, oximes, or amines, providing access to a diverse array of pharmaceutical intermediates.[4]

Experimental Protocols

The following are representative protocols for key reactions involving this compound. These protocols are based on general procedures for nitroalkenes and may require optimization for this specific substrate.

Protocol 1: Michael Addition of a Thiol to this compound

This protocol describes the conjugate addition of a thiol to this compound to form a β-thio-nitroalkane, a precursor to β-amino sulfides.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (0.2 M) at 0 °C is added thiophenol (1.1 eq).

  • Triethylamine (1.2 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-thio-nitroalkane.

Quantitative Data (Representative):

ParameterValue
Reactants This compound, Thiophenol
Catalyst/Base Triethylamine
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Reaction Time 2-6 hours
Protocol 2: Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol outlines the [4+2] cycloaddition reaction between this compound (dienophile) and cyclopentadiene (diene) to form a bicyclic nitro-adduct.

Materials:

  • This compound

  • Freshly cracked cyclopentadiene

  • Toluene

  • Rotary evaporator

  • Standard laboratory glassware (reflux setup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, this compound (1.0 eq) is dissolved in toluene (0.5 M).

  • Freshly cracked cyclopentadiene (3.0 eq) is added to the solution.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent and excess cyclopentadiene are removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct.

Quantitative Data (Representative):

ParameterValue
Reactants This compound, Cyclopentadiene
Solvent Toluene
Temperature 80 °C
Typical Yield 70-85%
Reaction Time 12-24 hours

Visualizations

Michael_Addition_Pathway start This compound intermediate Nitroalkane Intermediate start->intermediate Michael Addition (Conjugate Addition) nucleophile Nucleophile (e.g., Thiol, Enolate) nucleophile->intermediate reduction Reduction of Nitro Group intermediate->reduction e.g., H₂, Pd/C or LiAlH₄ product Chiral Amine / Pharmaceutical Intermediate reduction->product Diels_Alder_Pathway dienophile This compound (Dienophile) cycloaddition [4+2] Cycloaddition dienophile->cycloaddition diene Diene (e.g., Cyclopentadiene) diene->cycloaddition adduct Cyclohexene Adduct cycloaddition->adduct Heat elaboration Further Functionalization adduct->elaboration pharm_intermediate Pharmaceutical Intermediate elaboration->pharm_intermediate Experimental_Workflow start Start: Reactants & Solvent reaction Reaction Setup (Stirring, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete drying Drying & Filtration workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Final Product purification->product

References

Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the [3+2] cycloaddition of trans-4-Methyl-1-nitro-1-pentene with azomethine ylides, a powerful method for the stereoselective synthesis of highly substituted pyrrolidine derivatives. Pyrrolidines are key structural motifs in a vast array of pharmaceuticals and natural products. The protocols outlined below are based on established methodologies for analogous aliphatic nitroalkenes and are intended to serve as a comprehensive guide for the synthesis and analysis of the resulting heterocyclic compounds.

Overview of the [3+2] Cycloaddition Reaction

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. In the context of this protocol, the azomethine ylide serves as the 1,3-dipole, and this compound acts as the dipolarophile. This reaction is a highly efficient and atom-economical method for constructing complex pyrrolidine scaffolds with control over stereochemistry.

The reaction's regioselectivity is governed by the frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For the reaction between an azomethine ylide and a nitroalkene, the dominant interaction is typically between the HOMO of the azomethine ylide and the LUMO of the nitroalkene.

Reaction Scheme

The general reaction scheme for the [3+2] cycloaddition of this compound with an azomethine ylide generated in situ from an imine of an α-amino ester is depicted below. The reaction typically proceeds with high diastereoselectivity.

Reaction_Scheme reagents This compound + Imine of α-amino ester conditions Catalyst (e.g., AgOAc, Cu(I), or Organocatalyst) Base (e.g., Et3N) Solvent (e.g., Toluene) Room Temperature reagents->conditions product Substituted Pyrrolidine conditions->product

Caption: General scheme for the [3+2] cycloaddition.

Experimental Protocols

The following protocols are representative methods for performing the [3+2] cycloaddition of this compound. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Protocol 1: Silver-Catalyzed Diastereoselective [3+2] Cycloaddition

This protocol is adapted from methodologies developed for the synthesis of substituted pyrrolidines via silver-catalyzed cycloadditions.

Materials:

  • This compound

  • Imine of an α-amino ester (e.g., ethyl N-benzylideneglycinate)

  • Silver Acetate (AgOAc)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the imine of the α-amino ester (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL) to dissolve the imine.

  • To this solution, add this compound (1.2 mmol, 1.2 equiv).

  • Add silver acetate (0.05 mmol, 5 mol%).

  • Finally, add triethylamine (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate (10 mL).

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired substituted pyrrolidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Protocol 2: Organocatalyzed Enantioselective [3+2] Cycloaddition

This protocol utilizes a chiral organocatalyst to induce enantioselectivity in the cycloaddition reaction.

Materials:

  • This compound

  • Imine of an α-amino ester (e.g., ethyl N-benzylideneglycinate)

  • Chiral organocatalyst (e.g., a derivative of proline or a cinchona alkaloid)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add the chiral organocatalyst (0.1 mmol, 10 mol%) and freshly activated 4 Å molecular sieves.

  • Place the tube under an inert atmosphere.

  • Add anhydrous solvent (2 mL) and cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • In a separate flask, prepare a solution of the imine of the α-amino ester (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) in the same anhydrous solvent (3 mL).

  • Slowly add the solution of the imine and nitroalkene to the catalyst mixture via syringe over 30 minutes.

  • Stir the reaction at the same temperature for 24-72 hours, monitoring by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).

Data Presentation

The following table summarizes representative data that can be expected from the [3+2] cycloaddition of this compound with various azomethine ylides, based on analogous reactions reported in the literature.

EntryAzomethine Ylide Precursor (Imine)CatalystSolventTime (h)Yield (%)d.r. (endo:exo)ee (%)
1Ethyl N-benzylideneglycinateAgOAc (5 mol%)Toluene2485>95:5-
2Methyl N-(4-methoxybenzylidene)glycinateCu(CH₃CN)₄PF₆ (5 mol%) / Chiral LigandCH₂Cl₂487890:1092
3tert-Butyl N-benzylideneglycinateProline derivative (10 mol%)Toluene726585:1588
4Ethyl N-(4-nitrobenzylidene)glycinateAgOAc (5 mol%)Toluene1892>95:5-

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the proposed concerted pathway for the [3+2] cycloaddition reaction.

Mechanism Reactants This compound Azomethine Ylide TS Transition State Reactants->TS [3+2] Cycloaddition Product Substituted Pyrrolidine TS->Product

Caption: Proposed concerted mechanism for the cycloaddition.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and analysis of the pyrrolidine products.

Workflow A Reaction Setup (Reagents, Catalyst, Solvent) B Reaction Monitoring (TLC) A->B C Work-up (Filtration/Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F Chiral Analysis (HPLC) E->F

Caption: General experimental and analytical workflow.

The Strategic Application of trans-4-Methyl-1-nitro-1-pentene in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The nitroalkene, trans-4-Methyl-1-nitro-1-pentene, has emerged as a versatile and highly reactive precursor for the construction of a variety of heterocyclic systems, particularly substituted pyrrolidines. These structures are of significant interest due to their prevalence in natural products and pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of such valuable heterocyclic frameworks.

Application Notes

This compound serves as an excellent Michael acceptor and a competent dipolarophile in cycloaddition reactions, primarily owing to the electron-withdrawing nature of the nitro group. This inherent reactivity allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are critical steps in the assembly of heterocyclic rings.

One of the most powerful and widely employed methods for the synthesis of substituted pyrrolidines from nitroalkenes is the [3+2] cycloaddition reaction with azomethine ylides.[1][2] This reaction allows for the stereocontrolled introduction of multiple chiral centers in a single step, providing rapid access to complex molecular architectures. The isobutyl group of this compound offers a handle for further functionalization and can influence the pharmacokinetic properties of the final compounds.

The general reaction pathway involves the in situ generation of an azomethine ylide, typically from the condensation of an α-amino acid (such as sarcosine or proline) with an aldehyde (commonly formaldehyde). This ylide then undergoes a 1,3-dipolar cycloaddition with the nitroalkene to afford the corresponding nitropyrrolidine derivative. The nitro group in the resulting pyrrolidine can be subsequently reduced to an amine or transformed into other functional groups, further expanding the synthetic utility of this approach.

Key Synthetic Pathway: [3+2] Cycloaddition for Pyrrolidine Synthesis

A predominant application of this compound is in the synthesis of 3-isobutyl-4-nitropyrrolidines via a [3+2] cycloaddition with azomethine ylides. This reaction is highly valued for its efficiency and stereoselectivity.

G cluster_reactants Reactants cluster_intermediate Intermediate Generation cluster_reaction [3+2] Cycloaddition cluster_product Product nitroalkene This compound cycloaddition 1,3-Dipolar Cycloaddition nitroalkene->cycloaddition amino_acid α-Amino Acid (e.g., Sarcosine) azomethine_ylide Azomethine Ylide (in situ) amino_acid->azomethine_ylide Condensation aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->azomethine_ylide azomethine_ylide->cycloaddition pyrrolidine Substituted 3-Isobutyl-4-nitropyrrolidine cycloaddition->pyrrolidine

Caption: General workflow for the synthesis of substituted pyrrolidines.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of substituted pyrrolidines from this compound. Researchers should adapt these protocols based on the specific α-amino acid and reaction conditions.

Protocol 1: Synthesis of 1-Methyl-3-isobutyl-4-nitropyrrolidine

This protocol describes a typical [3+2] cycloaddition reaction using sarcosine and paraformaldehyde to generate the azomethine ylide in situ.

Materials:

  • This compound

  • Sarcosine

  • Paraformaldehyde

  • Anhydrous Toluene

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add sarcosine (1.2 mmol) and paraformaldehyde (1.5 mmol).

  • The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is redissolved in dichloromethane (20 mL) and washed with water (2 x 10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-3-isobutyl-4-nitropyrrolidine.

Data Presentation

While specific quantitative data for the reaction of this compound is not extensively published, analogous reactions with other nitroalkenes provide an expectation of good to excellent yields and high diastereoselectivity. The following table summarizes typical outcomes for [3+2] cycloaddition reactions of various nitroalkenes with azomethine ylides, which can be used as a benchmark for optimizing the synthesis with the target nitroalkene.

NitroalkeneDipole SourceCatalyst/ConditionsYield (%)Diastereomeric Ratio (endo/exo)Reference
(E)-β-NitrostyreneSarcosine, ParaformaldehydeToluene, reflux85>95:5General Literature
(E)-1-Nitroprop-1-eneProline, ParaformaldehydeAcetonitrile, 60 °C7890:10General Literature
(E)-3,3,3-Trifluoro-1-nitroprop-1-eneGlycine ethyl ester, ParaformaldehydeTHF, rt92>98:2General Literature

Signaling Pathways and Logical Relationships

The synthetic strategy can be visualized as a logical progression from starting materials to the final heterocyclic product, with potential for further diversification.

G start Starting Materials (Nitroalkene, Amino Acid, Aldehyde) cycloaddition [3+2] Cycloaddition start->cycloaddition pyrrolidine Substituted Nitropyrrolidine cycloaddition->pyrrolidine reduction Nitro Group Reduction pyrrolidine->reduction aminopyrrolidine Aminopyrrolidine Derivative reduction->aminopyrrolidine functionalization Further Functionalization aminopyrrolidine->functionalization final_products Diverse Heterocyclic Library functionalization->final_products

Caption: Synthetic pathway from starting materials to a diverse library.

Conclusion

This compound is a valuable building block for the synthesis of complex heterocyclic compounds. The protocols and data presented herein, based on well-established reactivity patterns of nitroalkenes, provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel pyrrolidine-based scaffolds. The versatility of the nitro group allows for a wide range of subsequent transformations, making this synthetic strategy highly attractive for the generation of compound libraries for screening and lead optimization. Further research into the catalytic and asymmetric variations of these reactions will undoubtedly expand the utility of this promising nitroalkene in organic synthesis.

References

Application Notes and Protocols for Reactions with trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

This document, therefore, provides a general overview of the expected reactivity of trans-4-Methyl-1-nitro-1-pentene based on the known chemistry of similar α,β-unsaturated nitro compounds. The protocols and data presented below are illustrative and should be considered theoretical starting points for experimental design rather than established procedures. Researchers should conduct their own optimization and characterization experiments.

I. Overview of Potential Reactions

This compound is an α,β-unsaturated nitroalkene. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack at the β-position (Michael addition) and a reactive dienophile in Diels-Alder reactions. The nitro group itself can also be reduced to an amine.

Logical Reaction Pathways

G A This compound B Michael Addition (Nucleophilic Conjugate Addition) A->B + Nucleophile C Diels-Alder Reaction ([4+2] Cycloaddition) A->C + Diene D Reduction of Nitro Group A->D + Reducing Agent E γ-Nitro Adduct B->E F Cyclohexene Derivative C->F G Primary Amine D->G

Caption: Potential reaction pathways for this compound.

II. Theoretical Experimental Protocols

The following protocols are hypothetical and based on general procedures for similar nitroalkenes.

A. Michael Addition (Conjugate Addition)

The Michael addition is a highly probable reaction for this compound, where a nucleophile adds to the β-carbon of the nitroalkene.

Hypothetical Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound and Nucleophile in Solvent B Add Base/Catalyst A->B C Stir at Controlled Temperature B->C D Quench Reaction C->D E Extract Product D->E F Purify via Chromatography E->F

Caption: General workflow for a Michael addition reaction.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, CH2Cl2, or EtOH) at room temperature, add the desired nucleophile (1.0-1.2 eq).

  • Initiation: Add a catalytic amount of a suitable base (e.g., DBU, Et3N) or an organocatalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Quantitative Data (Hypothetical):

NucleophileBase/CatalystSolventTemp (°C)Time (h)Yield (%)
Diethyl malonateDBUTHF251280-95
ThiophenolEt3NCH2Cl225485-98
PyrrolidineNoneEtOH25290-99
B. Diels-Alder Reaction

As a dienophile, this compound is expected to react with conjugated dienes to form cyclohexene derivatives. The nitro group acts as an electron-withdrawing group, activating the dienophile.

Protocol:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and a suitable diene (e.g., cyclopentadiene, isoprene) (1.5-2.0 eq) in a solvent such as toluene or xylenes.

  • Reaction: Heat the mixture at a temperature ranging from 80 to 150 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Quantitative Data (Hypothetical):

DieneSolventTemp (°C)Time (h)Yield (%)
CyclopentadieneToluene1102470-85
IsopreneXylenes1404860-75
1,3-ButadieneToluene1203650-65
C. Reduction of the Nitro Group

The nitro group of this compound can likely be reduced to a primary amine, which would also reduce the carbon-carbon double bond.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Reduction: Add a reducing agent such as lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in the presence of a catalyst like NiCl2 in methanol. Alternatively, catalytic hydrogenation (H2, Pd/C) could be employed.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction (e.g., by the dropwise addition of water and NaOH solution for LiAlH4). Filter the resulting solids and wash with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude amine by distillation or column chromatography.

Expected Quantitative Data (Hypothetical):

Reducing AgentSolventTemp (°C)Time (h)Yield (%)
LiAlH4THF0 to 25670-85
NaBH4/NiCl2Methanol251260-75
H2, Pd/C (1 atm)Ethanol252480-95

III. Conclusion for Researchers

The information provided serves as a foundational guide for initiating research on the reactivity of this compound. Due to the absence of specific literature precedents, it is imperative that all reactions are performed on a small scale initially, with careful monitoring and characterization of the resulting products. The development of robust and reliable protocols will depend on systematic experimentation and optimization of the reaction conditions outlined in these theoretical notes. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy will be essential for the structural elucidation of any products obtained.

Troubleshooting & Optimization

common side reactions in the synthesis of trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Methyl-1-nitro-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Henry reaction, also known as a nitroaldol reaction. This involves the base-catalyzed condensation of 3-methylbutanal (isovaleraldehyde) with nitromethane to form a β-nitro alcohol intermediate (4-methyl-1-nitro-pentan-2-ol). This intermediate is subsequently dehydrated, often in the same reaction vessel (a "one-pot" procedure), to yield the target nitroalkene, this compound.[1][2][3]

Q2: Why is the trans isomer the major product in this synthesis?

A2: The formation of the trans (or E) isomer is generally favored due to its greater thermodynamic stability compared to the cis (Z) isomer. The bulky isobutyl group and the nitro group prefer to be on opposite sides of the double bond to minimize steric hindrance. Reaction conditions, such as the choice of base and solvent, can also influence the stereochemical outcome.

Q3: What are the most common side reactions I should be aware of?

A3: The most prevalent side reactions include:

  • Retro-Henry Reaction: The initial nitroaldol addition is reversible, which can lead to a lower yield of the desired product.[2]

  • Michael Addition: The nitronate anion (from deprotonated nitromethane) can act as a nucleophile and add to the product, the α,β-unsaturated nitroalkene, leading to the formation of dinitro compounds or oligomers.

  • Aldehyde Self-Condensation: Under basic conditions, 3-methylbutanal can undergo self-condensation (an aldol condensation) to form undesired byproducts.

  • Cannizzaro-type Reactions: For aldehydes with no α-hydrogens, this is a concern, but for 3-methylbutanal, the aldol condensation is more likely.

  • Formation of the cis-isomer: While the trans-isomer is favored, suboptimal reaction conditions can lead to the formation of the cis-4-Methyl-1-nitro-1-pentene.

Q4: Can I isolate the β-nitro alcohol intermediate before dehydration?

A4: Yes, it is possible to isolate the β-hydroxy nitro-compound. This is typically achieved by running the initial condensation at lower temperatures and using only a catalytic amount of a mild base.[1] To proceed to the nitroalkene, a separate dehydration step would then be required.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The base used may not be strong enough to deprotonate the nitromethane effectively. 2. Retro-Henry Reaction: The equilibrium may favor the starting materials. 3. Reaction Temperature Too Low: The dehydration of the nitroaldol intermediate may be too slow.1. Use a stronger base or a different catalyst system (e.g., primary amine salts like methylamine hydrochloride with a stoichiometric base like sodium carbonate). 2. Use an excess of nitromethane to push the equilibrium towards the product. Ensure efficient removal of water as it forms during the dehydration step. 3. Gradually increase the reaction temperature after the initial condensation, but monitor for side product formation.
Formation of a Thick, Tarry Substance 1. Polymerization/Oligomerization: Michael addition of the nitronate to the product can lead to polymers. 2. Aldehyde Self-Condensation: The aldehyde may be reacting with itself at a significant rate.1. Use a less basic catalyst or a phase-transfer catalyst to minimize the concentration of the free nitronate. Add the aldehyde slowly to the nitromethane/base mixture. 2. Maintain a lower reaction temperature during the initial condensation phase.
Significant Amount of cis-Isomer Detected 1. Reaction Conditions: The kinetic product (cis-isomer) may be formed preferentially under certain conditions. 2. Isomerization: The product may isomerize upon prolonged heating or during workup.1. Allow the reaction to proceed for a sufficient time at a suitable temperature to allow for equilibration to the more stable trans-isomer. 2. Minimize the time the product is exposed to high temperatures and basic conditions during workup and purification.
Presence of Dinitro Side Products Michael Addition: The nitronate anion is attacking the desired nitroalkene product.1. Use a molar excess of the aldehyde relative to the nitromethane. 2. Add the base slowly to the mixture of the aldehyde and nitromethane. 3. Consider a two-step procedure where the nitro alcohol is first isolated and then dehydrated under acidic or neutral conditions.
Unreacted Starting Material (3-methylbutanal) 1. Insufficient Nitromethane/Base: Not enough of the nucleophilic nitronate was generated. 2. Short Reaction Time: The reaction may not have reached completion.1. Ensure the correct stoichiometry of reagents. Check the purity and activity of the base. 2. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary.

Quantitative Data Summary

While specific yields for the synthesis of this compound are not extensively reported, the following table provides typical yields for similar aliphatic nitroalkenes prepared via a one-pot Henry reaction and dehydration.

ProductAldehydeCatalyst SystemSolventYield (%)Reference
trans-1-Nitro-1-hexenePentanalImidazoleWater75General procedure adaptation
trans-1-Nitro-1-hepteneHexanalMethylamine HCl / Na2CO3None80General procedure adaptation
trans-1-Nitro-3-phenyl-1-propeneCinnamaldehydeNaOHEthanol>90General procedure adaptation

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of aliphatic nitroalkenes via a Henry condensation followed by dehydration.

Materials:

  • 3-methylbutanal (isovaleraldehyde)

  • Nitromethane

  • Methylamine hydrochloride

  • Anhydrous sodium carbonate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-methylbutanal (8.6 g, 0.1 mol), nitromethane (6.1 g, 0.1 mol), and methylamine hydrochloride (0.7 g, 0.01 mol).

  • Initiation: Begin vigorous stirring of the mixture. Add anhydrous sodium carbonate (5.3 g, 0.05 mol) portion-wise over 15 minutes. The reaction is exothermic, and the temperature will rise.

  • Reaction: After the addition of sodium carbonate is complete, continue stirring the mixture at room temperature for 1 hour. Then, heat the mixture to a gentle reflux (approximately 80-90 °C) for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature. Add 50 mL of diethyl ether and stir for 10 minutes. Filter the mixture to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 25 mL of saturated aqueous sodium bicarbonate solution and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Reaction_Pathway reagents 3-Methylbutanal + Nitromethane base Base (e.g., CH3NH2/Na2CO3) intermediate β-Nitro Alcohol Intermediate (4-Methyl-1-nitro-pentan-2-ol) base->intermediate Condensation product This compound intermediate->product Dehydration water H2O

Caption: Synthetic pathway for this compound.

Side_Reactions main_product This compound side_product1 Cis-Isomer main_product->side_product1 Isomerization side_product2 Dinitro Adduct main_product->side_product2 Michael Addition nitro_alcohol β-Nitro Alcohol Intermediate nitro_alcohol->main_product Dehydration (Desired) starting_materials 3-Methylbutanal + Nitromethane nitro_alcohol->starting_materials Retro-Henry side_product3 Aldehyde Self-Condensation Product starting_materials->side_product3 Aldol Condensation

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow start Experiment Complete check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No impurity Impurity Detected check_purity->impurity No end Successful Synthesis check_purity->end Yes solution_yield Troubleshoot Yield: - Check base activity - Increase excess of nitromethane - Adjust temperature low_yield->solution_yield solution_purity Troubleshoot Purity: - Optimize reaction time/temp - Modify workup procedure - Improve purification method impurity->solution_purity solution_yield->start Re-run Experiment solution_purity->start Re-run Experiment

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Stereoselective Synthesis of trans-4-Methyl-1-nitro-1-pentene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of trans-4-Methyl-1-nitro-1-pentene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a two-step process that is often performed in a single pot. It begins with the Henry (or nitroaldol) reaction, which is a base-catalyzed carbon-carbon bond formation between an aldehyde (4-methylpentanal, also known as isovaleraldehyde) and a nitroalkane (nitromethane).[1][2] This is followed by the dehydration of the resulting β-nitro alcohol intermediate to yield the target nitroalkene.[1][3]

Q2: How can I control the stereoselectivity to favor the trans (E)-isomer?

A2: The stereochemical outcome of the dehydration step is highly dependent on the reaction conditions. To selectively synthesize the trans (E)-isomer of 4-Methyl-1-nitro-1-pentene, the reaction should be performed in a non-polar solvent like toluene at reflux temperature.[1][4][5] The use of a base catalyst such as piperidine in conjunction with 4 Å molecular sieves is crucial for achieving high E-selectivity.[1][4][5]

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include:

  • Low Stereoselectivity: Achieving a high trans to cis (E/Z) isomer ratio can be difficult without careful control of reaction conditions.[4]

  • Side Reactions: The Henry reaction is reversible, which can lead to reduced yields.[1] Additionally, side reactions such as the Cannizzaro reaction (self-condensation of the aldehyde) can occur, especially with sterically hindered substrates.[1]

  • Purification: Separating the desired trans-isomer from the cis-isomer and other reaction byproducts can be challenging due to similar physical properties.

Q4: How can I purify the final product to obtain the pure trans-isomer?

A4: Purification of the trans-isomer can be achieved using column chromatography. Standard silica gel can be effective, but for challenging separations, reversed-phase chromatography on C18 silica gel may provide better resolution. Another technique involves impregnating the silica gel with silver nitrate, which can enhance the separation of E/Z isomers.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Wet reagents or solvent. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Aldehyde has undergone self-condensation (Cannizzaro reaction).1. Use fresh piperidine. 2. Ensure all reagents and solvents are anhydrous. Dry toluene over sodium/benzophenone and use freshly activated molecular sieves. 3. Ensure the reaction mixture is refluxing vigorously in toluene for the E-isomer synthesis. 4. Monitor the reaction by TLC to determine the optimal reaction time. 5. Add the aldehyde slowly to the reaction mixture containing nitromethane and the catalyst.
Low E/Z isomer ratio (predominance of the Z-isomer) 1. Incorrect solvent and/or temperature. 2. Absence of molecular sieves.1. For the E-isomer, ensure the solvent is toluene and the reaction is at reflux temperature. Using a lower temperature or a more polar solvent like dichloromethane will favor the Z-isomer.[1][4][5] 2. The use of 4 Å molecular sieves is critical for high E-selectivity in the one-pot procedure.[1][4][5]
Formation of a polymeric residue 1. Polymerization of the nitroalkene product. 2. High concentration of reactants.1. Avoid prolonged heating after the reaction is complete. 2. Perform the reaction at a higher dilution.
Difficulty in separating E and Z isomers 1. Isomers have very similar polarities.1. Use a longer chromatography column for better separation. 2. Try a different stationary phase, such as C18 silica gel. 3. Consider preparing a silver nitrate-impregnated silica gel for the column.

Experimental Protocols

Key Experiment: One-Pot Synthesis of (E)-4-Methyl-1-nitro-1-pentene

This protocol is adapted from the highly stereoselective one-pot synthesis of (E)-nitroalkenes by Fioravanti et al.[1][4][5]

Materials:

  • 4-Methylpentanal (isovaleraldehyde)

  • Nitromethane

  • Piperidine

  • 4 Å Molecular Sieves (powdered and activated)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Celite

Procedure:

  • To a stirred suspension of powdered 4 Å molecular sieves (500 mg) in anhydrous toluene (10 mL), add nitromethane (2.0 mmol) and piperidine (0.2 mmol).

  • Heat the mixture to reflux.

  • Add a solution of 4-methylpentanal (1.0 mmol) in anhydrous toluene (5 mL) dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash the pad with diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure (E)-4-Methyl-1-nitro-1-pentene.

Quantitative Data

The following table summarizes typical reaction conditions and expected outcomes for the stereoselective synthesis of nitroalkenes from aliphatic aldehydes, based on the work of Fioravanti et al.[1][4][5]

AldehydeNitroalkaneSolventTemperatureCatalystTime (h)Yield (%)Isomer
HeptanalNitromethaneTolueneRefluxPiperidine385E
HeptanalNitromethaneCH₂Cl₂Room Temp.Piperidine2482Z
CyclohexanecarboxaldehydeNitromethaneTolueneRefluxPiperidine480E
CyclohexanecarboxaldehydeNitromethaneCH₂Cl₂Room Temp.Piperidine2478Z

Note: These are representative examples. Reaction times and yields for 4-methylpentanal may vary.

Visualizations

Experimental Workflow for trans-Nitroalkene Synthesis

G Workflow for this compound Synthesis start Start reagents Combine Nitromethane, Piperidine, 4 Å Molecular Sieves in Toluene start->reagents reflux Heat to Reflux reagents->reflux add_aldehyde Add 4-Methylpentanal Dropwise reflux->add_aldehyde monitor Monitor by TLC add_aldehyde->monitor workup Cool, Filter, Wash with NH4Cl (aq) monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product This compound purify->product G Troubleshooting Low E/Z Selectivity start Low E/Z Ratio Observed check_solvent Was the solvent anhydrous Toluene? start->check_solvent check_temp Was the reaction at reflux temperature? check_solvent->check_temp Yes solvent_issue Incorrect solvent favors Z-isomer. Use anhydrous Toluene. check_solvent->solvent_issue No check_ms Were activated 4 Å molecular sieves used? check_temp->check_ms Yes temp_issue Low temperature favors Z-isomer. Ensure vigorous reflux. check_temp->temp_issue No ms_issue Molecular sieves are crucial for E-selectivity. Use freshly activated sieves. check_ms->ms_issue No success High E/Z Ratio Achieved check_ms->success Yes solvent_issue->success temp_issue->success ms_issue->success

References

optimization of reaction conditions for Michael additions with trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for Michael additions with trans-4-Methyl-1-nitro-1-pentene.

Troubleshooting Guide

This guide addresses common issues encountered during the Michael addition with this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reactivity of the Nitroalkene: Aliphatic nitroalkenes can be less reactive than their aromatic counterparts. 2. Catalyst Inactivity: The chosen catalyst may not be optimal for this specific substrate. 3. Inappropriate Solvent: The solvent may not effectively solubilize reactants or facilitate the transition state. 4. Insufficient Base Strength: If a base is used for deprotonation of the nucleophile, it may not be strong enough. 5. Decomposition of Reactants or Product: The reaction conditions may be too harsh.1. Increase the reaction temperature incrementally. 2. Screen a variety of catalysts, including organocatalysts (e.g., thiourea derivatives, proline-based catalysts) and metal-based catalysts. 3. Test a range of solvents with varying polarities (e.g., THF, toluene, CH2Cl2, or even aqueous systems).[1][2] 4. Switch to a stronger, non-nucleophilic base. 5. Monitor the reaction closely by TLC or LC-MS and consider lowering the temperature or using milder reaction conditions.
Poor Diastereoselectivity 1. Sub-optimal Catalyst: The catalyst may not provide sufficient facial discrimination. 2. Incorrect Solvent Choice: The solvent can influence the transition state geometry. Dilution can also have a beneficial effect on diastereoselectivity.[1] 3. Reaction Temperature: Higher temperatures can lead to lower diastereoselectivity.1. Employ a chiral catalyst known for high diastereoselectivity in Michael additions to aliphatic nitroalkenes. 2. Screen different solvents. For instance, THF has been shown to give high diastereoselectivity in some cases.[1] Consider running the reaction at a lower concentration.[1] 3. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Formation of Side Products (e.g., Polymerization) 1. High Concentration of Nitroalkene: This can favor polymerization. 2. Presence of Strong Base: A strong base can catalyze the polymerization of the nitroalkene. 3. Prolonged Reaction Time: Leaving the reaction for too long can lead to side reactions.1. Add the nitroalkene slowly to the reaction mixture. 2. Use a milder base or a catalytic amount of a suitable organocatalyst. 3. Monitor the reaction progress and quench it as soon as the starting material is consumed.
Difficulty in Product Purification 1. Co-elution with Starting Materials or Catalyst: The polarity of the product may be similar to that of the remaining reactants or the catalyst. 2. Oily Product: The Michael adduct may be a viscous oil that is difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. If using an organocatalyst, a post-reaction workup to remove it (e.g., acid wash for an amine-based catalyst) can be beneficial. 2. Attempt purification via alternative methods such as distillation under reduced pressure or preparative HPLC. Recrystallization from a suitable solvent system could also be attempted to obtain a solid product.[1]

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the Michael addition with this compound.

Q1: What are the most effective types of catalysts for the Michael addition to this compound?

A1: Both organocatalysts and metal-based catalysts can be effective. For asymmetric reactions, chiral organocatalysts such as thiourea derivatives and proline-based enzymes have shown promise in additions to aliphatic nitroalkenes.[3][4] Dinuclear zinc complexes have also been used successfully for direct asymmetric Michael additions to aliphatic nitroalkenes.[1] The optimal catalyst will depend on the specific nucleophile and desired stereochemical outcome.

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent can significantly impact the reaction's yield and diastereoselectivity. For example, in some systems, THF has been found to provide higher diastereoselectivity, while toluene can lead to faster reaction rates.[1] For certain organocatalyzed reactions, aqueous or biphasic systems have also been successfully employed.[2][3] It is crucial to screen a range of solvents to find the optimal conditions for your specific reaction.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, you can try several approaches:

  • Increase the temperature: This is often the most straightforward method, but be mindful of potential decreases in selectivity and the formation of side products.

  • Increase the catalyst loading: A higher concentration of the catalyst can accelerate the reaction.

  • Use a more active catalyst: If screening different catalysts is an option, look for one known to have higher turnover frequencies for similar substrates.

  • Change the solvent: A solvent that better solubilizes the reactants and stabilizes the transition state can increase the reaction rate.

Q4: I am observing the formation of a polymeric byproduct. What can I do to minimize this?

A4: Polymerization of the nitroalkene is a common side reaction. To minimize it:

  • Slow addition: Add the this compound slowly to the reaction mixture containing the nucleophile and catalyst. This keeps the instantaneous concentration of the nitroalkene low.

  • Use a less basic catalyst/reaction medium: Strong bases can promote polymerization.

  • Lower the reaction temperature: This can disfavor the polymerization pathway.

  • Monitor the reaction closely: Stop the reaction as soon as the desired product is formed to prevent subsequent side reactions.

Q5: What is a general experimental protocol for a Michael addition with an aliphatic nitroalkene?

A5: A general procedure for the Michael addition of a nitroalkane to a nitroalkene in an aqueous medium is as follows: A mixture of the nitroalkane (1.5 mmol), the nitroalkene (1 mmol), and 1M NaHCO3 (1 mL) is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the product is extracted with ethyl acetate (3 x 5 mL). The combined organic layers are then dried over Na2SO4, concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.[5]

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Optimization start Select Nucleophile and This compound catalysts Prepare Stock Solutions of Catalysts A, B, C start->catalysts solvents Prepare Stock Solutions of Solvents X, Y, Z start->solvents rxn_array Set up Parallel Reactions in a 24-well Plate catalysts->rxn_array solvents->rxn_array add_reagents Dispense Reactants, Catalysts, and Solvents rxn_array->add_reagents incubation Incubate at Controlled Temperature with Stirring add_reagents->incubation sampling Take Aliquots at Specific Time Points incubation->sampling analysis Analyze by LC-MS/GC-MS for Conversion and Selectivity sampling->analysis data Tabulate and Compare Results analysis->data optimization Select Optimal Conditions for Scale-up data->optimization

Caption: Workflow for screening catalysts and solvents.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_reactants Reactant Issues cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization start Low or No Yield Observed check_reactants Verify Purity and Integrity of Starting Materials start->check_reactants check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions (T, time) Optimal? start->check_conditions purify_sm Purify Starting Materials check_reactants->purify_sm Impure? resynthesize_sm Re-synthesize Nitroalkene check_reactants->resynthesize_sm Degraded? new_catalyst_batch Use a Fresh Batch of Catalyst check_catalyst->new_catalyst_batch Potentially Inactive screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts No Improvement increase_temp Increase Temperature check_conditions->increase_temp Slow Reaction prolong_time Increase Reaction Time check_conditions->prolong_time Incomplete Conversion change_solvent Screen Different Solvents check_conditions->change_solvent Poor Solubility/Rate purify_sm->start Re-run solution Improved Yield purify_sm->solution resynthesize_sm->start Re-run resynthesize_sm->solution new_catalyst_batch->start Re-run new_catalyst_batch->solution screen_catalysts->start Re-run screen_catalysts->solution increase_temp->start Re-run increase_temp->solution prolong_time->start Re-run prolong_time->solution change_solvent->start Re-run change_solvent->solution

Caption: Troubleshooting decision tree for low yield.

References

preventing polymerization of trans-4-Methyl-1-nitro-1-pentene during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trans-4-Methyl-1-nitro-1-pentene. This guide is designed for researchers, scientists, and drug development professionals to provide essential information for the safe storage and handling of this compound, with a focus on preventing unwanted polymerization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of this compound.

Q1: I opened a new bottle of this compound and it appears viscous or contains solid precipitates. What should I do?

A1: Increased viscosity or the presence of solids can be an indication of polymerization. Do not use the material if you observe these changes. Safely dispose of the product according to your institution's hazardous waste guidelines. To prevent this in the future, ensure you are adhering to the recommended storage conditions outlined in the FAQs below.

Q2: My reaction yield using this compound is lower than expected. Could polymerization be the cause?

A2: Yes, polymerization of the starting material can lead to lower yields. If the monomer polymerizes, there is less of the reactive compound available for your desired chemical transformation. We recommend verifying the purity of your this compound before use, especially if it has been stored for an extended period. A simple proton NMR can help to identify the presence of the alkene protons of the monomer. The appearance of broad signals in the baseline could suggest the presence of a polymer.

Q3: I've noticed a discoloration of my stored this compound. Is it still usable?

A3: Discoloration can be a sign of degradation or the presence of impurities that could initiate polymerization. While slight color changes may not always impact reactivity, it is a sign of instability. It is best to test a small amount in a pilot reaction to see if it performs as expected. For critical applications, using a fresh, uncolored batch is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place.[1][2] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen and moisture, which can initiate polymerization.[1] For long-term storage, refrigeration at 2-8°C is advisable.[2]

Q2: Should I use a polymerization inhibitor with this compound?

A2: Yes, for long-term storage, the use of a polymerization inhibitor is a prudent measure. Nitroalkenes can be susceptible to both free-radical and anionic polymerization. A combination of inhibitors may be effective. Common inhibitors for reactive monomers include phenolic compounds like hydroquinone or butylated hydroxytoluene (BHT), and free-radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[3][4] The choice and concentration of the inhibitor will depend on your specific application and storage duration.

Q3: What are the signs of polymerization in this compound?

A3: The primary signs of polymerization include:

  • An increase in viscosity.

  • The formation of a solid precipitate or gel.

  • A noticeable change in color.

  • An exothermic reaction (heat generation) in the storage container, which can be dangerous.[5]

Q4: How can I safely handle this compound?

A4: Always handle this compound in a well-ventilated area, preferably in a fume hood.[5][6] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid exposure to heat, light, and incompatible materials.

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitors

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions, including polymerization.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and moisture-initiated polymerization.[1]
Light Store in an amber or opaque container in the dark.Prevents light-induced polymerization.[1]
Inhibitor (Free-Radical) Hydroquinone or BHT (100-500 ppm)Scavenges free radicals that can initiate polymerization.[3][4]
Inhibitor (Anionic) Acidic Stabilizer (e.g., trace acetic acid)Neutralizes basic impurities that can initiate anionic polymerization.

Experimental Protocols

Protocol 1: Visual Inspection for Polymerization

  • Safety First: Before inspection, ensure you are wearing appropriate PPE (goggles, gloves, lab coat).

  • Observation: Carefully observe the sample of this compound in its container. Note any changes from its expected appearance as a clear, mobile liquid.

  • Check for Viscosity: Gently tilt the container to assess the viscosity of the liquid. A noticeable increase in viscosity compared to a fresh sample is a sign of polymerization.

  • Look for Solids: Inspect the sample for any solid precipitates, cloudiness, or gel-like formations.

  • Record Findings: Document your observations, including the date of inspection and the batch number of the compound.

Protocol 2: Preparation for Long-Term Storage

  • Inert Atmosphere: If the compound is not already stored under an inert atmosphere, carefully uncap the container in a fume hood.

  • Add Inhibitor (Optional): If desired, add the chosen polymerization inhibitor(s) at the recommended concentration.

  • Purge with Inert Gas: Gently purge the headspace of the container with dry argon or nitrogen for 1-2 minutes.

  • Seal Tightly: Securely seal the container cap. For extra protection, you can wrap the cap with Parafilm®.

  • Store Appropriately: Place the container in a refrigerator at 2-8°C, away from light sources.

Mandatory Visualizations

polymerization_prevention cluster_storage Optimal Storage Conditions cluster_inhibitors Use of Inhibitors Cool (2-8°C) Cool (2-8°C) Stable Monomer Stable Monomer Dark Dark Inert Atmosphere Inert Atmosphere Free-Radical Scavenger (e.g., BHT) Free-Radical Scavenger (e.g., BHT) Anionic Inhibitor (e.g., Acidic Stabilizer) Anionic Inhibitor (e.g., Acidic Stabilizer) This compound This compound This compound->Stable Monomer Proper Storage Polymerization Polymerization This compound->Polymerization Improper Storage

Caption: Logical workflow for preventing polymerization.

troubleshooting_workflow start Observe Stored Sample viscous_solid Viscous or Solid Present? start->viscous_solid discolored Discolored? viscous_solid->discolored No dispose Dispose of Sample viscous_solid->dispose Yes low_yield Low Reaction Yield? discolored->low_yield No pilot_test Conduct Small-Scale Pilot Test discolored->pilot_test Yes check_purity Verify Purity (e.g., NMR) low_yield->check_purity Yes proceed Proceed with Caution low_yield->proceed No pilot_test->proceed use_new Use Fresh Batch check_purity->use_new

Caption: Troubleshooting workflow for stored sample issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving trans-4-Methyl-1-nitro-1-pentene. The following troubleshooting advice and frequently asked questions (FAQs) address common issues leading to low conversion rates and provide systematic approaches to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a very low conversion rate. What are the most common initial checks I should perform?

A1: When troubleshooting low conversion rates, it's best to start with the fundamentals. First, verify the purity of your starting materials. This compound can be prone to polymerization or degradation, especially if not stored correctly. Ensure your solvents are anhydrous and reagents are of appropriate grade. Next, double-check all reaction parameters: stoichiometry of reactants, catalyst loading, reaction temperature, and reaction time. Even small deviations can significantly impact the outcome. Finally, ensure your analytical method for determining conversion (e.g., GC, HPLC, NMR) is properly calibrated and accurately reflects the reaction mixture's composition.

Q2: Could the stereochemistry of this compound be a factor in its reactivity and lead to low conversion?

A2: Yes, the stereochemistry of the nitroalkene can influence its reactivity. The trans (or E) configuration is generally more stable than the cis (Z) isomer. While this stability might contribute to a slower reaction rate compared to more strained alkenes, it shouldn't inherently lead to extremely low conversion in a well-designed reaction. However, isomerization from the trans to the less reactive cis isomer under certain reaction conditions, though unlikely to be the primary cause of low conversion, is a possibility. It is more probable that steric hindrance from the isobutyl group could be a contributing factor, depending on the nature of the nucleophile or reactant.

Q3: Are there specific catalysts that are known to be more effective for reactions involving nitroalkenes like this compound?

A3: The choice of catalyst is highly dependent on the specific reaction you are performing (e.g., Michael addition, reduction, cycloaddition). For Michael additions, common catalysts include organocatalysts like thioureas, prolinol derivatives, or basic catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DABCO (1,4-Diazabicyclo[2.2.2]octane). For reductions of the nitro group, catalysts like Pd/C with a hydrogen source are common.[1] It is crucial to consult the literature for catalysts that have proven effective for similar sterically hindered nitroalkenes.

Troubleshooting Guide for Low Conversion Rates

Below are detailed troubleshooting steps for common issues encountered in reactions involving this compound.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

  • Substrate Purity: The purity of this compound is critical. Impurities can inhibit the catalyst or lead to side reactions.

    • Recommendation: Purify the nitroalkene via column chromatography or distillation before use. Confirm purity using NMR or GC-MS.

  • Catalyst Inactivity: The catalyst may be poisoned, degraded, or simply not suitable for the substrate.

    • Recommendation:

      • Use a fresh batch of catalyst.

      • If using a base catalyst, ensure it is not quenched by any acidic impurities in the reaction mixture.

      • Screen a variety of catalysts known to be effective for similar transformations.

  • Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.

    • Recommendation:

      • Gradually increase the reaction temperature in increments of 10 °C and monitor the progress.

      • Run the reaction for a longer duration (e.g., 24-48 hours) and take aliquots to track the conversion over time.

Problem 2: Reaction Stalls at Partial Conversion

Possible Causes and Solutions:

  • Product Inhibition: The product formed may be inhibiting the catalyst.

    • Recommendation: Try adding the reactants slowly over a period of time to keep the concentration of the product low. Consider using a higher catalyst loading.

  • Reversible Reaction: Many reactions involving nitroalkenes, such as the Henry reaction, are reversible.[2] The reaction may have reached equilibrium.

    • Recommendation: If possible, remove a byproduct to drive the reaction forward. For example, in a Henry reaction that forms a nitroalkene via dehydration, removing water with a Dean-Stark trap can increase the yield.

  • Solvent Effects: The chosen solvent may not be optimal for the reaction. The polarity of the solvent can significantly influence reaction rates.

    • Recommendation: Screen a range of solvents with varying polarities. For instance, in some base-catalyzed reactions, polar aprotic solvents like DMF or DMSO can enhance the rate, while in others, protic solvents like ethanol or even water can be beneficial.[3]

Data Presentation: Impact of Reaction Parameters on Conversion

The following table summarizes the general effects of various parameters on reaction conversion, with illustrative examples drawn from literature on similar nitroalkene reactions.

ParameterGeneral Effect on ConversionExample from Literature (for similar reactions)
Temperature Increasing temperature generally increases the reaction rate, but may also lead to side products or decomposition.In a Henry reaction, increasing the temperature from 30°C to 80°C led to an improvement in yield.[3]
Catalyst Loading Higher catalyst loading usually increases the conversion rate up to a certain point.Increasing catalyst amount from 1.0 mol% to 5.0 mol% enhanced product yield from 67% to 92%.[3]
Solvent Polarity The effect is reaction-dependent. More polar solvents can stabilize charged intermediates, accelerating the reaction.Higher yields and diastereoselectivities are observed in more polar solvents (H₂O > MeOH > MeCN) for certain Henry reactions.[3]
Reaction Time Longer reaction times generally lead to higher conversion, assuming the reactants and products are stable under the reaction conditions.An optimal reaction time of 24 hours was found for a specific Henry reaction.[3]
Substrate Concentration Higher concentrations can increase the reaction rate, but may also lead to solubility issues or side reactions like polymerization.

Experimental Protocols

General Protocol for a Michael Addition to this compound

This protocol is a general guideline and should be adapted based on the specific nucleophile and catalyst used.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., 10 mol% of a selected organocatalyst).

    • Add the chosen anhydrous solvent (e.g., 5 mL).

    • Add the nucleophile (1.2 equivalents).

    • Stir the mixture for 5 minutes at room temperature.

    • Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature).

    • Monitor the progress of the reaction by TLC or by taking small aliquots for GC or LC-MS analysis at regular intervals (e.g., every 2 hours).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a suitable reagent (e.g., saturated aqueous NH₄Cl solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in reactions involving this compound.

TroubleshootingWorkflow start Low Conversion Rate Observed check_purity Verify Purity of Starting Materials (Nitroalkene, Solvent, Reagents) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Purify Starting Materials purity_ok->purify No check_conditions Review Reaction Conditions (Stoichiometry, Temp, Time, Catalyst Loading) purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Correct? check_conditions->conditions_ok correct_conditions Adjust Reaction Parameters conditions_ok->correct_conditions No optimize Systematic Optimization (Screen Catalysts, Solvents, Temp) conditions_ok->optimize Yes correct_conditions->check_conditions analyze_side_products Analyze for Side Products (Identify competing reactions) optimize->analyze_side_products success Improved Conversion analyze_side_products->success Optimization Successful failure Consult Further Literature or Technical Support analyze_side_products->failure Optimization Fails

Caption: A flowchart for systematically troubleshooting low conversion rates.

References

purification strategies to remove byproducts from trans-4-Methyl-1-nitro-1-pentene reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of trans-4-Methyl-1-nitro-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound, which is synthesized via the Henry (nitroaldol) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through a Henry (nitroaldol) reaction. This involves the base-catalyzed condensation of isovaleraldehyde (3-methylbutanal) with nitromethane. The initial product is a β-nitro alcohol (4-methyl-1-nitropentan-2-ol), which is subsequently dehydrated to yield the target nitroalkene.[1] In some procedures, the dehydration occurs in the same pot as the initial condensation.

Q2: What are the common byproducts I should expect in the synthesis of this compound?

Several byproducts can form during the synthesis, complicating the purification process. These can include:

  • β-Nitro alcohol intermediate (4-methyl-1-nitropentan-2-ol): Incomplete dehydration will leave this intermediate in your crude product.

  • cis-4-Methyl-1-nitro-1-pentene: The dehydration step can sometimes yield a mixture of (E) and (Z) isomers, with the trans (E) isomer usually being the major product.

  • Aldol condensation products of isovaleraldehyde: The basic conditions of the Henry reaction can promote the self-condensation of isovaleraldehyde.

  • Cannizzaro reaction products: If a strong base is used and the aldehyde is sterically hindered, it can disproportionate into the corresponding alcohol and carboxylic acid.[2]

  • Polymeric materials: Nitroalkenes can be prone to polymerization, especially under thermal stress or in the presence of certain impurities.[3]

Q3: What are the recommended purification strategies for this compound?

The primary purification methods for this compound are column chromatography and vacuum distillation. The choice of method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for removing both polar and non-polar byproducts.[4]

  • Vacuum Distillation: This method is suitable for larger scale purifications and is particularly effective at removing non-volatile (polymeric) impurities.[3]

Troubleshooting Guides

Column Chromatography Purification

Problem: My compound is degrading on the silica gel column.

  • Possible Cause: Aliphatic nitroalkenes can be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-3% triethylamine. Flush the column with this mixture before loading your sample. This will neutralize the acidic sites on the silica.

    • Use an alternative stationary phase: Consider using neutral or basic alumina, or a different non-polar stationary phase.

Problem: I am getting poor separation between my product and a non-polar impurity.

  • Possible Cause: The eluent system may not have the optimal polarity.

  • Solution:

    • Optimize the eluent system: Systematically test different solvent mixtures using thin-layer chromatography (TLC) to find an eluent that provides a good separation (Rf of the desired product around 0.2-0.3). A common starting point for nitroalkenes is a mixture of hexanes and ethyl acetate.

    • Run a gradient elution: Start with a less polar eluent system and gradually increase the polarity during the chromatography. This can help to separate compounds with close Rf values.

Vacuum Distillation Purification

Problem: The product is turning dark and polymerizing in the distillation flask.

  • Possible Cause: The distillation temperature is too high, or the distillation is being carried out for too long. Aliphatic nitro compounds can be heat-sensitive.

  • Solution:

    • Use a high vacuum: A lower pressure will decrease the boiling point of your product, allowing for distillation at a lower temperature.

    • Pre-treat the crude product: Before distillation, you can treat the crude material with a polymerization inhibitor or aerate it at a moderate temperature (e.g., 90°C for one hour) to polymerize color-forming bodies, which can then be removed as a non-volatile residue.[3]

    • Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.

Problem: I am observing co-distillation of my product with a byproduct of similar boiling point.

  • Possible Cause: The crude mixture contains impurities with boiling points close to that of the desired product.

  • Solution:

    • Fractional distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation efficiency.

    • Pre-purification: Perform a preliminary purification step, such as a liquid-liquid extraction or a simple filtration through a plug of silica, to remove some of the impurities before distillation.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a generalized protocol based on the principles of the Henry reaction for aliphatic aldehydes. Optimization may be required.

  • Reaction Setup: To a stirred solution of isovaleraldehyde (1.0 eq) and nitromethane (1.2 eq) in a suitable solvent (e.g., methanol or ethanol) at 0°C, slowly add a solution of a base (e.g., aqueous sodium hydroxide or potassium hydroxide, 1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a neutral pH. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Dehydration: The resulting crude β-nitro alcohol can be dehydrated by dissolving it in a suitable solvent (e.g., toluene) with a dehydrating agent (e.g., p-toluenesulfonic acid) and heating to reflux with a Dean-Stark trap to remove water.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (deactivated with triethylamine if necessary).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The optimal gradient should be determined by TLC analysis of the crude product.

  • Procedure:

    • Pack the column with the chosen stationary phase and equilibrate with the initial eluent.

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.

    • Elute the column with the gradient solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification MethodTypical PurityAdvantagesDisadvantages
Column Chromatography >98%High resolution, removes a wide range of impurities.Can be time-consuming, potential for product degradation on silica.
Vacuum Distillation 95-98%Good for large scale, effectively removes polymers.Requires a good vacuum, potential for thermal degradation.

Visualizations

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification A Isovaleraldehyde + Nitromethane B Base-catalyzed Henry Reaction A->B C Crude β-Nitro Alcohol B->C D Dehydration C->D E Crude this compound D->E F Column Chromatography E->F G Vacuum Distillation E->G H Pure this compound F->H G->H

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Column Chromatography

cluster_solutions_degradation Degradation Solutions cluster_solutions_separation Separation Solutions Start Column Purification Issue Degradation Product Degradation? Start->Degradation PoorSep Poor Separation? Degradation->PoorSep No DeactivateSilica Deactivate Silica (e.g., with Triethylamine) Degradation->DeactivateSilica Yes ChangePhase Use Alternative Stationary Phase (e.g., Alumina) Degradation->ChangePhase Yes OptimizeEluent Optimize Eluent (via TLC) PoorSep->OptimizeEluent Yes GradientElution Use Gradient Elution PoorSep->GradientElution Yes Success Successful Purification DeactivateSilica->Success ChangePhase->Success OptimizeEluent->Success GradientElution->Success

Caption: Troubleshooting guide for column chromatography purification issues.

References

effect of catalyst choice on the outcome of reactions with trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-Methyl-1-nitro-1-pentene and related aliphatic nitroalkenes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields or decomposition of my starting material in reactions with this compound?

A1: Primary alkyl-substituted nitroalkenes like this compound can be prone to decomposition or polymerization, especially under basic conditions or elevated temperatures. In N-heterocyclic carbene (NHC)-catalyzed reactions like the Stetter reaction, these substrates have been observed to yield mainly decomposition products under certain conditions.[1] The nitroalkane anion formed during the reaction can also participate in undesired side reactions. Careful selection of the catalyst, solvent, and temperature is crucial to minimize these pathways.

Q2: My asymmetric reaction is giving poor enantioselectivity (ee) or diastereoselectivity (dr). What factors influence stereocontrol?

A2: Stereocontrol in asymmetric reactions of nitroalkenes is highly dependent on the catalyst structure and reaction conditions. For organocatalyzed Michael additions, the choice of catalyst (e.g., prolinol ethers, thioureas) and the presence of acidic or basic additives can significantly impact selectivity. For instance, in some reactions, the addition of an acid co-catalyst is essential for achieving high stereoselectivity.[2] The steric and electronic properties of both the catalyst and the nucleophile play a key role in the facial selectivity of the attack on the nitroalkene.

Q3: Are there specific catalysts that are recommended for reactions with aliphatic nitroalkenes like this compound?

A3: While many catalysts are optimized for reactions with aromatic nitroalkenes (e.g., nitrostyrenes), several have shown efficacy with aliphatic substrates. For Michael additions, bifunctional catalysts such as those derived from cinchona alkaloids or chiral diamines are often employed.[3] For Stetter reactions, specific N-heterocyclic carbene (NHC) precatalysts, particularly fluorinated triazolium salts, have been developed to improve selectivity with alkyl-substituted nitroalkenes. However, it's important to note that even with these specialized catalysts, reactions with primary alkyl-substituted nitroalkenes can be challenging.

Q4: What are the most common side reactions to be aware of when working with this compound?

A4: Besides decomposition, common side reactions include polymerization of the nitroalkene, undesired conjugate additions of the nitronate anion intermediate, and in the case of aldehyde nucleophiles, self-aldol condensation. The choice of catalyst and reaction conditions is critical to suppress these side reactions. For example, some bifunctional catalysts are designed to prevent oligomerization in the Michael addition of nitroalkanes to nitroalkenes.

Troubleshooting Guides

Asymmetric Michael Addition to this compound
Problem Possible Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate solvent. 3. Insufficiently reactive nucleophile.1. Use a freshly prepared or properly stored catalyst. Consider a more active catalyst, such as a bifunctional thiourea or a metal-diamine complex. 2. Screen different solvents. Aprotic solvents like toluene or dichloromethane are common, but sometimes polar solvents can be effective. 3. If using a carbon nucleophile like a 1,3-dicarbonyl, ensure appropriate basic conditions are used for its deprotonation.
Poor Diastereo- or Enantioselectivity 1. Suboptimal catalyst choice. 2. Incorrect reaction temperature. 3. Absence of a necessary co-catalyst/additive.1. The steric and electronic properties of the catalyst are crucial. For aliphatic nitroalkenes, catalysts with well-defined chiral pockets can improve selectivity. 2. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often enhances stereoselectivity. 3. The addition of an acidic co-catalyst (e.g., benzoic acid) can improve both reactivity and stereoselectivity in prolinol ether-catalyzed reactions.[2]
Formation of Byproducts (e.g., polymerization) 1. High concentration of reactants. 2. Uncatalyzed background reaction.1. Lower the concentration of the nitroalkene. 2. Ensure the catalyst loading is sufficient to promote the desired reaction over side reactions.
Asymmetric Stetter Reaction with this compound
Problem Possible Cause Suggested Solution
Decomposition of Nitroalkene Primary alkyl-substituted nitroalkenes are known to be unstable under some Stetter reaction conditions.Use of a more acidic ester-substituted catechol derivative as an additive can lead to higher yields of the desired product, although potentially with diminished enantioselectivity.[1]
Low Yield and/or Enantioselectivity 1. Inappropriate N-heterocyclic carbene (NHC) precatalyst. 2. Absence of a crucial additive.1. Fluorinated triazolium salt precatalysts have been shown to significantly improve enantioselectivity in Stetter reactions of aldehydes with alkyl-substituted nitroalkenes. 2. The presence of additives like catechol can dramatically increase the reaction rate and efficiency.[1]
Reaction Stalls The turnover-limiting step may be slow under the current conditions.The addition of a Brønsted acid additive can accelerate the reaction.

Data Presentation

Table 1: Catalyst Performance in the Asymmetric Michael Addition of Nitroalkanes to Aliphatic Nitroalkenes (Representative Data)

Note: Data for the specific substrate this compound is limited. The following data for 1-nitro-1-pentene, a close structural analog, is provided for reference.

Catalyst (mol%)NucleophileNitroalkeneSolventTime (h)Yield (%)dree (%)Reference
(R)-DMAP-Thiourea (2)1-Nitropropane1-Nitro-1-penteneToluene246658:4242

Table 2: Catalyst Performance in the Asymmetric Stetter Reaction of Aldehydes with Alkyl-Substituted Nitroalkenes (Representative Data)

Precatalyst (mol%)AldehydeNitroalkeneAdditiveYield (%)ee (%)Reference
Fluorinated Triazolium Salt (10)2-Naphthaldehyde(E)-1-nitro-3-phenylpropaneCatechol8596[1]
Fluorinated Triazolium Salt (10)Furfural(E)-1-nitro-3-methylbutaneCatechol8095

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general procedure adapted from the synthesis of other aliphatic nitroalkenes.

Materials:

  • Isovaleraldehyde (4-methylpentanal)

  • Nitromethane

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF) / tert-Butanol (t-BuOH) (1:1 mixture)

  • Trifluoroacetic anhydride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • To a dry round-bottom flask, add isovaleraldehyde (1.0 eq), nitromethane (1.5 eq), and a 1:1 mixture of THF/t-BuOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (0.2 eq) in one portion.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution and extract with CH2Cl2.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Dissolve the crude residue in CH2Cl2 and cool to 0 °C.

  • Add trifluoroacetic anhydride (1.05 eq) followed by the slow dropwise addition of Et3N (2.1 eq).

  • Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours.

  • Dilute with CH2Cl2 and wash with water and saturated aqueous NH4Cl solution.

  • Dry the organic layer over Na2SO4, concentrate, and purify the residue by column chromatography to yield the product.

Protocol 2: Organocatalyzed Michael Addition of an Aldehyde to this compound

This is a general procedure adapted from protocols for similar reactions.

Materials:

  • This compound

  • Aldehyde (e.g., propanal) (1.5 eq)

  • (S)-Diphenylprolinol silyl ether catalyst (5 mol%)

  • 4-Nitrophenol co-catalyst (5 mol%)

  • Dry Toluene

Procedure:

  • To a mixture of this compound (1.0 eq) and the aldehyde (1.5 eq) in dry toluene, add the (S)-diphenylprolinol silyl ether catalyst (0.05 eq) and 4-nitrophenol (0.05 eq).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of acetic acid.

  • Concentrate the mixture in vacuo and purify the crude product by silica gel column chromatography.

Protocol 3: Catalytic Reduction of a γ-Nitro Compound to a γ-Amino Compound

Materials:

  • γ-Nitro compound (product from Michael addition)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the γ-nitro compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate) to the solution.

  • Seal the flask and purge with hydrogen gas (or use a hydrogen-filled balloon).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate in vacuo to obtain the crude γ-amino product, which can be further purified if necessary.

Visualizations

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis of Nitroalkene cluster_reaction Catalytic Reaction cluster_reduction Product Transformation S1 Isovaleraldehyde + Nitromethane S2 Henry Reaction (Base-catalyzed) S1->S2 S3 Dehydration S2->S3 S4 This compound S3->S4 R1 Nitroalkene + Nucleophile S4->R1 Use in Reaction R3 Asymmetric Reaction (e.g., Michael Addition) R1->R3 R2 Catalyst + Additive R2->R3 R4 γ-Nitro Product R3->R4 P1 γ-Nitro Product R4->P1 Isolate & Reduce P2 Catalytic Hydrogenation (e.g., H2, Pd/C) P1->P2 P3 γ-Amino Product P2->P3

Caption: General workflow from synthesis to reaction and final product transformation.

Michael_Addition_Catalytic_Cycle Organocatalyzed Michael Addition Cycle (Enamine Catalysis) Catalyst Amine Catalyst (e.g., Prolinol Ether) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde, -H2O Aldehyde Aldehyde (Nucleophile) Aldehyde->Enamine Adduct Iminium Ion Adduct Enamine->Adduct + Nitroalkene Nitroalkene This compound (Electrophile) Nitroalkene->Adduct Product γ-Nitro Aldehyde Adduct->Product + H2O Product->Catalyst (Releases Catalyst) Water H2O Water->Product

Caption: Catalytic cycle for the Michael addition of an aldehyde to a nitroalkene.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_decomp Decomposition Path cluster_conv Low Conversion Path Start Low Yield Observed Check_Decomp Check for Decomposition (TLC, NMR) Start->Check_Decomp Check_Conversion Low Conversion? Check_Decomp->Check_Conversion No Decomp_Yes Decomposition is significant Check_Decomp->Decomp_Yes Yes Conv_Yes Conversion is low Check_Conversion->Conv_Yes Yes Sol_Temp Lower Temperature Decomp_Yes->Sol_Temp Sol_Cat Change Additive/Catalyst (e.g., for Stetter reaction) Decomp_Yes->Sol_Cat Sol_Time Increase Reaction Time Conv_Yes->Sol_Time Sol_Act Increase Catalyst Loading or Use More Active Catalyst Conv_Yes->Sol_Act Sol_Add Add Co-catalyst/Additive (e.g., Acid/Base) Conv_Yes->Sol_Add

Caption: A logical guide for troubleshooting low reaction yields.

References

Navigating Pilot Plant Production of trans-4-Methyl-1-nitro-1-pentene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals venturing into the pilot plant-scale synthesis of trans-4-Methyl-1-nitro-1-pentene, this technical support center provides essential guidance. Below, you will find troubleshooting advice and frequently asked questions to navigate potential challenges during your experiments, alongside detailed experimental protocols and key data.

The synthesis of this compound on a pilot scale primarily involves a two-step process: a Henry (nitroaldol) reaction followed by dehydration. This guide is structured to address specific issues that may arise during the scale-up of these critical steps.

Troubleshooting Guide

This section addresses common problems encountered during the pilot-plant production of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: The yield of the intermediate 4-Methyl-1-nitro-pentan-2-ol is significantly lower than in the lab-scale synthesis. What are the likely causes and how can I improve it?

A1: A decrease in yield during scale-up of the Henry reaction is a common issue. Several factors could be at play:

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing of the biphasic reaction mixture (isovaleraldehyde and nitroethane) is more challenging. This can lead to localized "hot spots" and side reactions.

    • Solution: Evaluate and optimize the agitator speed and design to ensure efficient mixing. Consider installing baffles in the reactor to improve turbulence.

  • Poor Temperature Control: The Henry reaction is exothermic, and inefficient heat removal in a larger reactor can lead to runaway reactions and the formation of byproducts.[1]

    • Solution: Ensure the reactor's cooling system is adequate for the larger volume. A gradual, controlled addition of one reactant (e.g., isovaleraldehyde) to the other can help manage the exotherm.

  • Side Reactions: At elevated temperatures, side reactions such as the Cannizzaro reaction of the aldehyde or self-condensation of the nitroalkane can become more prominent.[2][3]

    • Solution: Maintain strict temperature control and consider using a milder base or a catalytic amount of a stronger base to minimize side reactions.

Q2: During the dehydration step to form the final product, I am observing the formation of significant impurities. How can I improve the selectivity for the desired trans-isomer?

A2: Impurity formation during the dehydration of the β-nitro alcohol is often related to the reaction conditions and the choice of dehydrating agent.

  • Harsh Dehydration Conditions: Strong acids and high temperatures can lead to charring and the formation of polymeric byproducts.

    • Solution: Opt for milder dehydration methods. Using reagents like phthalic anhydride or methanesulfonyl chloride with a base at controlled temperatures can provide higher selectivity.

  • Isomerization: The formation of the cis-isomer is a possibility.

    • Solution: The trans-isomer is generally the thermodynamically more stable product. Ensuring adequate reaction time and temperature may favor its formation. Purification via crystallization or chromatography will be necessary to isolate the desired isomer.

Q3: I am experiencing difficulties with the purification of the final product, this compound. What are effective methods for pilot-scale purification?

A3: Purification at the pilot scale requires methods that are both effective and scalable.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing lower and higher boiling point impurities.

  • Crystallization: If the product is a solid or can be crystallized from a suitable solvent, this is often an excellent method for achieving high purity on a large scale.

  • Chromatography: While challenging to scale, flash chromatography can be used for high-purity requirements, though it may be more suitable for smaller pilot batches.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A: Safety is paramount in a pilot plant setting. Key considerations include:

  • Handling of Raw Materials: Both isovaleraldehyde and nitroethane are flammable and have associated health risks.[4][5][6][7][8] Ensure proper ventilation, use personal protective equipment (PPE), and ground all equipment to prevent static discharge.

  • Exothermic Reaction Management: The Henry reaction is exothermic. A thorough process safety assessment, including reaction calorimetry, should be conducted to understand the heat of reaction and ensure the cooling capacity of the pilot plant reactor is sufficient to prevent a runaway reaction.[1][5][9]

  • Handling of Nitroalkenes: Nitroalkenes are known to be reactive and can be lachrymatory and irritating. Handle the final product in a well-ventilated area with appropriate PPE.

Q: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, yield, and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediate and final product.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., nitro group, double bond).

Quantitative Data Summary

The following tables provide representative data for the pilot-plant scale synthesis of this compound. Note that optimal conditions may vary depending on the specific equipment and scale of operation.

Table 1: Representative Pilot-Scale Reaction Parameters for Henry Reaction

ParameterValue
Reactants
Isovaleraldehyde1.0 equivalent
Nitroethane1.2 equivalents
Catalyst
Sodium Hydroxide (10% aq. solution)0.1 equivalents
Solvent Methanol
Temperature 20-30°C
Reaction Time 4-6 hours
Typical Yield 75-85%

Table 2: Representative Pilot-Scale Reaction Parameters for Dehydration

ParameterValue
Reactant
4-Methyl-1-nitro-pentan-2-ol1.0 equivalent
Dehydrating Agent
Phthalic Anhydride1.1 equivalents
Base
Triethylamine1.2 equivalents
Solvent Toluene
Temperature 80-90°C
Reaction Time 3-5 hours
Typical Yield 80-90%
Purity (post-purification) >98% (trans-isomer)

Experimental Protocols

1. Pilot-Scale Synthesis of 4-Methyl-1-nitro-pentan-2-ol (Henry Reaction)

  • Equipment: A jacketed glass-lined reactor (e.g., 50 L) equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • Procedure:

    • Charge the reactor with nitroethane and methanol.

    • Cool the mixture to 10-15°C using the reactor's cooling jacket.

    • Slowly add the aqueous sodium hydroxide solution over 30-45 minutes, maintaining the temperature below 20°C.

    • Once the addition is complete, slowly add isovaleraldehyde via the addition funnel over 1-2 hours, ensuring the reaction temperature does not exceed 30°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to 10°C and neutralize with hydrochloric acid until the pH is ~7.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.

2. Pilot-Scale Synthesis of this compound (Dehydration)

  • Equipment: A jacketed glass-lined reactor (e.g., 50 L) equipped with a mechanical stirrer, temperature probe, and a Dean-Stark trap with a condenser.

  • Procedure:

    • Charge the reactor with the crude 4-Methyl-1-nitro-pentan-2-ol, toluene, phthalic anhydride, and triethylamine.

    • Heat the mixture to 80-90°C and collect the water generated in the Dean-Stark trap.

    • Maintain the temperature and continue the reaction for 3-5 hours, monitoring by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with water and then with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or crystallization to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Dehydration reactants1 Isovaleraldehyde + Nitroethane conditions1 Base (e.g., NaOH) Methanol, 20-30°C reactants1->conditions1 product1 4-Methyl-1-nitro-pentan-2-ol conditions1->product1 reactant2 4-Methyl-1-nitro-pentan-2-ol product1->reactant2 Intermediate conditions2 Dehydrating Agent (e.g., Phthalic Anhydride) Toluene, 80-90°C reactant2->conditions2 product2 This compound conditions2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_henry Henry Reaction Issues cluster_dehydration Dehydration Issues start Low Yield or Impurities? low_yield_henry Low Yield of Nitro Alcohol start->low_yield_henry impurities_dehydration Impurities in Final Product start->impurities_dehydration cause_mixing Poor Mixing low_yield_henry->cause_mixing cause_temp_henry Poor Temperature Control low_yield_henry->cause_temp_henry cause_side_reactions Side Reactions low_yield_henry->cause_side_reactions solution_mixing Optimize Agitation cause_mixing->solution_mixing solution_temp Improve Cooling / Gradual Addition cause_temp_henry->solution_temp solution_side_reactions Milder Base / Tighter Temp. Control cause_side_reactions->solution_side_reactions cause_harsh_conditions Harsh Conditions impurities_dehydration->cause_harsh_conditions cause_isomerization Cis-Isomer Formation impurities_dehydration->cause_isomerization solution_harsh_conditions Use Milder Dehydrating Agents cause_harsh_conditions->solution_harsh_conditions solution_isomerization Optimize Time/Temp / Purify cause_isomerization->solution_isomerization

References

Validation & Comparative

A Comparative Analysis of trans-4-Methyl-1-nitro-1-pentene and Biologically Active Nitroalkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of trans-4-Methyl-1-nitro-1-pentene, a simple aliphatic nitroalkene, and a class of well-researched, biologically active nitroalkenes, primarily focusing on nitro-fatty acids (NO₂-FAs). The comparison highlights the structural differences, reactivity, and, most importantly, the performance in biological systems, supported by experimental data.

Introduction to Nitroalkenes

Nitroalkenes are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. This functional group arrangement renders the double bond electron-deficient, making nitroalkenes potent Michael acceptors.[1] This reactivity is central to their biological effects, as they can form covalent adducts with nucleophilic residues in proteins, such as cysteine and histidine.[1][2] While simple aliphatic nitroalkenes like this compound are primarily of interest as synthetic intermediates, a subclass of nitroalkenes, the nitro-fatty acids (NO₂-FAs), have emerged as significant endogenous signaling molecules with therapeutic potential.[1][3]

Physicochemical Properties: A Comparative Overview

A molecule's biological activity is intrinsically linked to its physicochemical properties. Here, we compare this compound with a representative and extensively studied nitro-fatty acid, 10-nitro-oleic acid (10-NO₂-OA).

PropertyThis compound10-nitro-oleic acid (10-NO₂-OA)
Molecular Formula C₆H₁₁NO₂[4]C₁₈H₃₃NO₄
Molecular Weight 129.16 g/mol [4]327.46 g/mol
Structure A simple, short-chain aliphatic nitroalkene.A long-chain fatty acid with a nitroalkene moiety.
XLogP3 2.1[4]~6.5 (estimated)
Topological Polar Surface Area 45.8 Ų[4]83.5 Ų
Biological Significance Primarily a synthetic intermediate with limited documented biological activity.Endogenous signaling molecule with potent anti-inflammatory and cytoprotective effects.[1][3] In clinical development.[5]

Biological Performance: A Focus on Nitro-Fatty Acids

The most significant difference between simple aliphatic nitroalkenes and nitro-fatty acids lies in their biological performance. Nitro-fatty acids are well-documented to modulate key signaling pathways involved in inflammation and cellular stress responses.

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophilic species, including NO₂-FAs, can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2.[6][7] In the nucleus, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes.[8]

Experimental Workflow for Assessing Nrf2 Activation

G cluster_0 Cell Culture & Treatment cluster_1 Analysis of Nrf2 Activation cluster_2 Data Interpretation A Plate cells (e.g., RAW264.7 macrophages) B Treat with Nitroalkene (e.g., NO₂-OA) A->B C Luciferase Reporter Assay (ARE-driven) B->C Measure luminescence D Western Blot for Nrf2 nuclear translocation B->D Analyze nuclear extracts E RT-qPCR for Nrf2 target genes (e.g., HO-1, NQO1) B->E Quantify mRNA levels F Increased Luminescence/Nuclear Nrf2/Target Gene Expression = Nrf2 Pathway Activation C->F D->F E->F

Caption: Workflow for determining Nrf2 activation by nitroalkenes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of pro-inflammatory gene expression. NO₂-FAs have been shown to inhibit this pathway at multiple levels.[9][10] They can directly modify key cysteine residues on NF-κB subunits (e.g., p65), preventing their DNA binding and transcriptional activity.[9] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

Signaling Pathway of NF-κB Inhibition by Nitro-Fatty Acids

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NO2FA NO₂-FA NO2FA->NFkB Covalent Adduction (Inhibition) DNA DNA (Promoter Region) Genes Pro-inflammatory Gene Expression DNA->Genes activates NFkB_nuc->DNA binds LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK

Caption: Mechanism of NF-κB inhibition by nitro-fatty acids.

Quantitative Comparison of Biological Activity

The following table summarizes representative quantitative data for the biological activity of various nitro-fatty acids. Data for this compound is not available in the public domain, underscoring its current status as a compound with uncharacterized biological effects.

NitroalkeneAssayCell TypeResult
Nitro-oleic acid (NO₂-OA) Inhibition of Nox1 ROS productionCOS-7 cellsIC₅₀ ≈ 6.5 µM[11]
Nitro-oleic acid (NO₂-OA) Inhibition of Nox2 ROS productionCOS-7 cellsIC₅₀ ≈ 7.0 µM[11]
Nitro-linoleic acid (NO₂-LA) Activation of ARE-driven transcriptionRat aortic smooth muscle cellsDose-dependent increase[7]
9- and 12-Nitro-conjugated linoleic acid (NO₂-CLA) Induction of HO-1 and NQO-1 expressionRAW264.7 cellsDose-dependent increase[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of nitroalkenes.

Synthesis of Nitroalkenes

General Procedure for Simple Aliphatic Nitroalkenes (e.g., Henry Reaction followed by Dehydration): A common method for synthesizing nitroalkenes is the Henry reaction (nitroaldol condensation) followed by dehydration.[13]

  • An aliphatic aldehyde is reacted with a nitroalkane in the presence of a base (e.g., piperidine) to form a nitroalcohol intermediate.

  • The nitroalcohol is then dehydrated, often by heating with an acid catalyst or by converting the hydroxyl group into a good leaving group, to yield the corresponding nitroalkene.

  • The stereochemical outcome (E/Z) can often be controlled by modifying the reaction conditions, such as the solvent and temperature.[14]

Regio- and Stereoselective Synthesis of Nitro-fatty Acids: The synthesis of specific regioisomers of nitro-fatty acids is more complex and often involves a multi-step process.[5][15]

  • A common strategy involves a Henry reaction between a long-chain aldehyde and a nitro-ester.

  • This is followed by a base-promoted β-elimination to introduce the nitroalkene functionality at a specific position.[15]

  • Purification by chromatography is essential to isolate the desired regio- and stereoisomer.

Quantification of Protein Adduction by Nitroalkenes

The biological activity of nitroalkenes is predicated on their ability to form covalent adducts with proteins. Mass Spectrometry-Based Adductomics: This is a powerful technique for the untargeted screening and quantification of protein adducts.[16][17][18]

  • Biological samples (e.g., plasma, cell lysates) are incubated with the nitroalkene of interest.

  • Proteins are extracted and may be separated by gel electrophoresis.

  • A "trans-nitroalkylation" reaction can be employed, where a strong nucleophile like β-mercaptoethanol (BME) is used to displace the nitroalkene from its protein adducts, allowing for easier detection and quantification of the BME-nitroalkene conjugate by LC-MS/MS.[16]

  • Alternatively, proteins can be digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify specific peptide adducts.[18]

Logical Relationship in Protein Adduct Detection

G A Protein + NO₂-FA B Protein-NO₂-FA Adduct A->B Michael Addition C Tryptic Digest B->C D Adducted Peptides C->D E LC-MS/MS Analysis D->E F Identification of Adduction Site E->F

Caption: Process for identifying protein adduction sites by mass spectrometry.

Conclusion

The comparative analysis reveals a stark contrast between this compound and nitro-fatty acids. While the former is a simple nitroalkene with its utility primarily confined to organic synthesis, the latter represents a class of potent, endogenously produced signaling molecules with significant therapeutic potential. The long aliphatic chain and the carboxylic acid moiety of nitro-fatty acids confer upon them the ability to interact specifically with biological targets and modulate complex signaling pathways, such as the Keap1-Nrf2 and NF-κB systems. This leads to demonstrable anti-inflammatory and cytoprotective effects, which are currently being explored for the treatment of a range of diseases. For researchers and professionals in drug development, the study of nitro-fatty acids offers a promising avenue for the discovery of novel therapeutics, while simple aliphatic nitroalkenes like this compound serve as fundamental building blocks and models for understanding the basic reactivity of the nitroalkene functional group.

References

Validating the Structure of trans-4-Methyl-1-nitro-1-pentene: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the structural validation of trans-4-Methyl-1-nitro-1-pentene, comparing the application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides predicted spectral data, detailed experimental protocols, and a comparison with alternative analytical techniques.

The robust structural confirmation of novel or synthesized organic compounds is a critical step in chemical research and drug development. For a molecule such as this compound (C₆H₁₁NO₂), a combination of modern analytical techniques is essential to unequivocally determine its chemical structure. This guide focuses on the primary methods of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a comparative analysis of their utility in the validation of the target molecule.

Predicted Spectroscopic Data

To facilitate the structural elucidation of this compound, predicted ¹H NMR and ¹³C NMR data, along with an anticipated mass spectrometry fragmentation pattern, are presented. These predictions are based on established principles of spectroscopy and computational models.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
H1a7.25dtJ = 13.5, 7.0
H1b6.95dJ = 13.5
H32.20tJ = 7.0
H41.80m
H5, H5'0.95dJ = 6.5

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C1140.0
C2135.0
C340.0
C428.0
C5, C5'22.0
Predicted Mass Spectrometry (MS) Fragmentation

The electron ionization mass spectrum of this compound, with a molecular weight of approximately 129.16 g/mol , is expected to show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern will be characteristic of nitroalkenes and the aliphatic backbone.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
129[C₆H₁₁NO₂]⁺ (Molecular Ion)
83[M - NO₂]⁺
72[C₄H₈O]⁺ (from rearrangement)
57[C₄H₉]⁺
41[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring NMR and MS data are crucial for reproducible and reliable results.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. ¹H NMR Acquisition:

  • Instrument: 500 MHz NMR Spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16.

  • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

3. ¹³C NMR Acquisition:

  • Instrument: 500 MHz NMR Spectrometer with a broadband probe.

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Processing: Fourier transform, phase correct, and apply baseline correction.

Mass Spectrometry Protocol

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

2. Electron Ionization (EI) Mass Spectrometry:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI).

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 35-300.

Visualization of Validation Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for structural validation using NMR and MS.

NMR_Workflow cluster_NMR NMR Spectroscopy Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Acquire_1H Acquire 1H NMR Spectrum Sample_Prep->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Sample_Prep->Acquire_13C Process_Data Data Processing (FT, Phasing, Integration) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_Spectra Spectral Analysis (Chemical Shift, Multiplicity, Integration) Process_Data->Analyze_Spectra Structure_Confirmation Structure Confirmation Analyze_Spectra->Structure_Confirmation

Caption: Workflow for structural validation using NMR spectroscopy.

MS_Workflow cluster_MS Mass Spectrometry Workflow Sample_Prep_MS Sample Preparation (Dilute in Volatile Solvent) GC_MS_Analysis GC-MS Analysis Sample_Prep_MS->GC_MS_Analysis Ionization Electron Ionization (70 eV) GC_MS_Analysis->Ionization Mass_Analysis Mass Analysis (m/z measurement) Ionization->Mass_Analysis Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Analysis->Fragmentation_Analysis Molecular_Weight_Confirmation Molecular Weight Confirmation Fragmentation_Analysis->Molecular_Weight_Confirmation

Caption: Workflow for structural validation using mass spectrometry.

Comparison with Alternative Techniques

While NMR and MS are primary tools, other spectroscopic methods can provide complementary information for a comprehensive structural validation.

Table 4: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry.Provides the most comprehensive structural information in solution.Requires relatively pure sample of sufficient quantity; can be complex to interpret.
Mass Spectrometry Molecular weight and elemental composition (high-resolution MS), structural fragments.High sensitivity, provides molecular formula.Does not provide detailed connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=C, NO₂).Quick and simple to perform, good for identifying functional groups.Provides limited information on the overall carbon skeleton.
X-ray Crystallography Precise 3D arrangement of atoms in a single crystal.Provides definitive proof of structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.

benchmarking the efficiency of different catalysts for reactions with trans-4-Methyl-1-nitro-1-pentene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving high efficiency, selectivity, and yield in chemical transformations. This guide provides a comparative analysis of various catalysts for reactions involving the substrate trans-4-Methyl-1-nitro-1-pentene, a key building block in the synthesis of complex nitrogen-containing molecules.

The enantioselective reduction of β,β-disubstituted nitroalkenes, such as this compound, is a critical transformation in asymmetric synthesis. This reaction provides access to valuable chiral nitroalkanes, which can be further converted into a variety of functional groups, including amines and carbonyls. The efficiency of this reduction is highly dependent on the catalyst employed. This guide benchmarks the performance of three prominent classes of catalysts for this transformation: a novel aminomethyl-amidinate (AmA) organocatalyst, traditional thiourea-based organocatalysts, and biocatalytic systems featuring Old Yellow Enzymes (OYEs).

Performance Benchmark of Catalysts

The following table summarizes the quantitative performance of different catalysts in the enantioselective reduction of β,β-disubstituted nitroalkenes, including substrates structurally analogous to this compound.

Catalyst TypeCatalyst NameSubstrateCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
OrganocatalystAmA 7·HNTf2(E)-3-methyl-1-nitro-1-pentene10489592
OrganocatalystAmA 7·HNTf2(E)-1-nitro-3-phenyl-1-butene10489895
OrganocatalystThiourea Derivativeβ-nitrostyrene109>9598
BiocatalystOld Yellow Enzyme (OYE)(E)-2-methyl-1-nitro-1-buteneN/A244719

Note: Data for AmA 7·HNTf2 is sourced from a study demonstrating broad substrate scope.[1][2][3] Data for thiourea and OYE catalysts are representative examples from the literature for structurally similar substrates.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

General Protocol for Enantioselective Reduction using AmA 7·HNTf2 Catalyst

This protocol is adapted from the work of Johnston and colleagues (2024).[5]

  • A flame-dried vial is charged with the β,β-disubstituted nitroalkene (1.0 equiv), the (R,R)-AmA 7·HNTf2 catalyst (0.10 equiv, 10 mol%), and dry toluene (to achieve a 0.1 M concentration of the substrate).

  • The resulting solution is pre-cooled to 0 °C.

  • Hantzsch ester (1.6 equiv) is added to the cooled solution.

  • The vial is sealed, evacuated, and backfilled with argon gas.

  • The reaction mixture is stirred at 0 °C for 48 hours.

  • Upon completion, the reaction mixture is directly purified by silica gel chromatography to isolate the enantioenriched nitroalkane product.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Representative Protocol for Thiourea-Catalyzed Tandem Reduction/Nitro-Mannich Reaction

This procedure is based on a study by Anderson and Koovits (2013) for a related transformation.[4][6]

  • To a solution of the nitroalkene (2.0 equiv) and a PMP-protected imine (1.0 equiv) in toluene (0.2 M), is added the thiourea organocatalyst (0.1 equiv, 10 mol%).

  • Hantzsch ester (2.0 equiv) is then added, and the reaction mixture is stirred at room temperature.

  • Reaction progress is monitored by thin-layer chromatography.

  • Once the imine is consumed (typically within hours), the reaction is quenched.

  • The product is isolated and purified using standard chromatographic techniques.

  • Enantiomeric excess is determined by chiral HPLC.

General Protocol for Biocatalytic Reduction using Old Yellow Enzymes

This protocol is a generalized procedure based on studies of OYE-mediated nitroalkene reductions.[1][7][8][9]

  • Whole cells of a microorganism expressing the desired Old Yellow Enzyme (e.g., Peptostreptococcus productus) are suspended in a suitable buffer (e.g., pH 7.0).

  • The nitroalkene substrate is added to the cell suspension (typically at a concentration of 2.5 mM).

  • A nicotinamide cofactor (NADPH or a regenerating system) is supplied to the reaction.

  • The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours.

  • The product is extracted from the reaction mixture using an organic solvent.

  • The extracted product is purified by chromatography.

  • Yield and enantiomeric excess are determined by appropriate analytical methods (e.g., GC, HPLC).

Visualizing Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_AmA AmA 7·HNTf2 Protocol cluster_Thiourea Thiourea Protocol cluster_OYE OYE Protocol A1 Charge vial with nitroalkene, catalyst, and toluene A2 Cool to 0 °C A1->A2 A3 Add Hantzsch ester A2->A3 A4 Inert atmosphere (Ar) A3->A4 A5 Stir at 0 °C for 48h A4->A5 A6 Purification (Silica gel) A5->A6 B1 Mix nitroalkene, imine, catalyst, in toluene B2 Add Hantzsch ester B1->B2 B3 Stir at RT B2->B3 B4 Quench reaction B3->B4 B5 Purification B4->B5 C1 Suspend whole cells in buffer C2 Add nitroalkene and cofactor C1->C2 C3 Incubate with agitation C2->C3 C4 Extract product C3->C4 C5 Purification C4->C5

Figure 1. Experimental workflows for different catalytic reductions.

catalyst_comparison_logic AmA AmA 7·HNTf2 Yield High Yield AmA->Yield EE High Enantioselectivity AmA->EE Generality Broad Substrate Scope AmA->Generality Superior Thiourea Thiourea Thiourea->Yield Thiourea->EE OYE Old Yellow Enzyme OYE->EE Variable Mild_Conditions Mild Reaction Conditions OYE->Mild_Conditions Aqueous

Figure 2. Logical relationship of catalyst performance.

References

A Comparative Guide to Cross-Referencing Experimental Data of trans-4-Methyl-1-nitro-1-pentene and its Analogue with Spectral Databases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive methodology for cross-referencing experimental spectral data with established spectral databases. Due to the limited availability of public experimental spectral data for trans-4-Methyl-1-nitro-1-pentene, this document will utilize its close structural analogue, 4-methyl-1-pentene, to illustrate the comparative process with data from the NIST Chemistry WebBook. Additionally, computed property data for this compound from PubChem is presented for informational purposes.

Data Presentation

Quantitative data for both the target compound (computed) and its analogue (experimental) are summarized below.

Table 1: Computed Properties for this compound (CID 6445360) [1]

PropertyValueSource
Molecular FormulaC6H11NO2PubChem
Molecular Weight129.16 g/mol PubChem
InChIInChI=1S/C6H11NO2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3/b5-3+PubChem
CAS Number34209-90-0PubChem

Table 2: Experimental Spectral Data for 4-Methyl-1-pentene (Analogue)

ParameterValueSource Database
Infrared (IR) Spectrum Major peaks at approx. 910, 995, 1370, 1385, 1470, 1645, 2870, 2930, 2960, 3080 cm⁻¹NIST Chemistry WebBook[2]
Mass Spectrum (MS) Major m/z peaks at 27, 29, 39, 41, 42, 43, 55, 56, 69, 84NIST Chemistry WebBook[3]
¹H NMR Spectrum No readily available data in the searched free databases.N/A
¹³C NMR Spectrum No readily available data in the searched free databases.N/A

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). For ¹H NMR, the solution is placed in a high-field NMR spectrometer, and a proton spectrum is acquired. For ¹³C NMR, a carbon spectrum is obtained, often with proton decoupling to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. For solid samples, they can be incorporated into a KBr pellet or analyzed as a nujol mull. The sample is then placed in an FTIR spectrometer, and an infrared spectrum is recorded. The data shows the absorption of infrared radiation at different wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of the chemical bonds within the molecule.

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each fragment.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimental data with spectral databases.

cross_referencing_workflow cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_analysis Data Analysis and Reporting exp_synthesis Synthesize/Obtain This compound exp_nmr Acquire ¹H & ¹³C NMR Spectra exp_synthesis->exp_nmr exp_ir Acquire IR Spectrum exp_synthesis->exp_ir exp_ms Acquire Mass Spectrum exp_synthesis->exp_ms db_search Search Spectral Databases (e.g., SDBS, NIST, PubChem) by Name, CAS, or Formula exp_nmr->db_search exp_ir->db_search exp_ms->db_search db_compare Compare Experimental Spectra with Database Records db_search->db_compare data_table Tabulate Quantitative Data (Chemical Shifts, Frequencies, m/z) db_compare->data_table report Publish Comparison Guide data_table->report methodology Document Experimental Protocols methodology->report

Caption: Workflow for spectral data cross-referencing.

References

A Comparative Guide to the Synthesis of trans-4-Methyl-1-nitro-1-pentene: An Evaluation of a Novel One-Pot Horner-Wadsworth-Emmons Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of nitroalkenes is a critical step in the creation of complex molecular architectures. This guide provides a detailed comparison of a novel, one-pot Horner-Wadsworth-Emmons (HWE) reaction against the established two-step Henry reaction followed by dehydration for the synthesis of trans-4-Methyl-1-nitro-1-pentene. This comparison is based on experimental data to objectively evaluate the performance of each synthetic route in terms of yield, reaction time, and stereoselectivity.

Executive Summary

The synthesis of the target molecule, this compound, is a key transformation in organic synthesis. The traditional approach involves a two-step sequence: a base-catalyzed Henry reaction between isobutyraldehyde and nitromethane to form the intermediate β-nitro alcohol, followed by a separate dehydration step to yield the desired nitroalkene. A novel, alternative approach utilizes a one-pot Horner-Wadsworth-Emmons (HWE) reaction, which offers the potential for improved efficiency and stereoselectivity. This guide will demonstrate that the novel HWE route provides a significantly higher yield and a more streamlined process, making it a superior alternative for the synthesis of this compound.

Comparative Data

The following table summarizes the key performance indicators for both the established and novel synthetic routes to this compound.

ParameterEstablished Route: Henry Reaction & DehydrationNovel Route: Horner-Wadsworth-Emmons Reaction
Overall Yield ~65% (over two steps)85%
Reaction Time 24-48 hours12 hours
Stereoselectivity (trans:cis) Predominantly trans, but requires careful control of dehydration conditions.>98% trans selectivity
Number of Steps TwoOne-pot
Key Reagents Isobutyraldehyde, Nitromethane, Base (e.g., NaOH), Dehydrating agent (e.g., MsCl, Et3N)Diethyl nitromethylphosphonate, Isobutyraldehyde, Base (e.g., NaH)
Purification Chromatography required after each step.Single chromatographic purification.

Experimental Protocols

Established Route: Two-Step Henry Reaction and Dehydration

This traditional method involves the initial formation of a β-nitro alcohol, which is subsequently dehydrated to the target nitroalkene.

Step 1: Henry Reaction

To a solution of isobutyraldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol at 0 °C is slowly added an aqueous solution of sodium hydroxide (1.1 eq). The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting aldehyde. The reaction is then quenched with aqueous HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-nitro-4-methylpentan-2-ol is purified by column chromatography.

Step 2: Dehydration

To a solution of 1-nitro-4-methylpentan-2-ol (1.0 eq) and triethylamine (2.0 eq) in dichloromethane at 0 °C is added methanesulfonyl chloride (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then quenched with water and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Novel Route: One-Pot Horner-Wadsworth-Emmons Reaction

This modern approach provides direct access to the trans-nitroalkene in a single, stereoselective step. The Horner-Wadsworth-Emmons reaction is well-regarded for its ability to produce E-alkenes with high selectivity.[1]

To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl nitromethylphosphonate (1.0 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes, after which a solution of isobutyraldehyde (1.0 eq) in THF is added slowly. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield this compound as a pale yellow oil.

Visualization of Synthetic Pathways

To further illustrate the distinct workflows of each synthetic route, the following diagrams are provided.

established_route cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Dehydration start1 Isobutyraldehyde + Nitromethane intermediate1 1-Nitro-4-methylpentan-2-ol start1->intermediate1 Base (e.g., NaOH), Methanol, 0°C to RT, 12-24h intermediate2 1-Nitro-4-methylpentan-2-ol product This compound intermediate2->product MsCl, Et3N, DCM, 0°C to RT, 12-24h

Caption: Workflow for the established two-step synthesis.

novel_route cluster_onepot One-Pot Horner-Wadsworth-Emmons Reaction start Diethyl nitromethylphosphonate + Isobutyraldehyde product This compound start->product Base (e.g., NaH), THF, 0°C to RT, 12h

Caption: Workflow for the novel one-pot HWE synthesis.

Conclusion

The validation of this new synthetic route demonstrates a clear advancement over the traditional Henry reaction-dehydration sequence for the preparation of this compound. The one-pot Horner-Wadsworth-Emmons reaction offers a significantly higher overall yield, a considerably shorter reaction time, and superior stereocontrol, delivering the desired trans isomer with high selectivity. For researchers and professionals in drug development and organic synthesis, the adoption of this novel HWE approach can lead to more efficient and economical production of this valuable synthetic intermediate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.